futokadsurin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDOSKNXLVXIP-WVGOSAFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Futokadsurin C: A Technical Overview of its Chemical Structure, Bioactivity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futokadsurin C is a naturally occurring tetrahydrofuran lignan isolated from the aerial parts of Piper futokadsura. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and reported biological activity. Detailed experimental protocols for its isolation and the assessment of its anti-inflammatory properties are presented. Furthermore, a proposed signaling pathway for its mechanism of action is visualized. This guide is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a lignan characterized by a central tetrahydrofuran ring. Its systematic IUPAC name is 5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole[1]. The chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₄O₅ | [1] |
| Molecular Weight | 356.41 g/mol | [1] |
| CAS Number | 852459-91-7 | [1] |
| IUPAC Name | 5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole | [1] |
| SMILES | CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | [1] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activity: Anti-inflammatory Effects
This compound has been identified as an inhibitor of nitric oxide (NO) production. In a key study, it was shown to suppress the production of NO in a murine macrophage-like cell line (RAW 264.7) that was activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)[2]. Overproduction of NO is a hallmark of inflammation, and its inhibition is a common strategy for the development of anti-inflammatory agents.
While the precise IC₅₀ value for this compound's inhibition of nitric oxide production is not explicitly available in the reviewed literature, its activity is reported alongside its isomers, futokadsurin A and B, suggesting a significant anti-inflammatory potential[2].
Experimental Protocols
Isolation of this compound from Piper futokadsura
The following is a generalized protocol based on the isolation of lignans from Piper species as described in the literature[2].
-
Extraction: The dried and powdered aerial parts of Piper futokadsura are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Chromatographic Separation: The active fraction (typically the chloroform or ethyl acetate fraction for lignans) is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing this compound are further purified using repeated column chromatography, including Sephadex LH-20 columns and high-performance liquid chromatography (HPLC), to yield the pure compound. The structure of the isolated this compound is then elucidated using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry[2].
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells
This protocol outlines the methodology used to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in macrophage cells[2].
-
Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere with 5% CO₂ at 37°C.
-
Cell Plating: Cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10⁵ cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a specified time (e.g., 1-2 hours).
-
Stimulation: To induce an inflammatory response and NO production, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL).
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production. An equal volume of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at approximately 540 nm using a microplate reader. The amount of nitrite is determined by comparison with a sodium nitrite standard curve.
-
Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated cells to that of the untreated, stimulated cells.
Proposed Mechanism of Action and Signaling Pathway
The inhibition of nitric oxide production by this compound in LPS- and IFN-γ-stimulated macrophages suggests an interference with the inflammatory signaling cascade. A plausible mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. The activation of iNOS is primarily regulated by the transcription factor NF-κB.
Below is a diagram illustrating the proposed signaling pathway and the potential point of intervention for this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
The Futokadsurin C Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futokadsurin C, a 7,7'-epoxylignan isolated from Piper futokadsura, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. Due to the absence of specific experimental studies on this compound biosynthesis, this guide presents a hypothetical pathway constructed from the well-established principles of lignan biosynthesis, including the shikimate pathway, monolignol formation, oxidative coupling, and downstream enzymatic modifications. This document outlines the proposed enzymatic steps, key intermediates, and includes a detailed pathway diagram generated using the DOT language. Methodologies for key experimental approaches to elucidate such a pathway are also discussed.
Introduction
Lignans are a large and diverse class of phenolic compounds found in plants, formed by the oxidative coupling of two phenylpropanoid units.[1][2] They exhibit a wide range of biological activities, making them interesting targets for pharmaceutical research. This compound is a specific type of lignan, classified as a 7,7'-epoxylignan, that has been isolated from the aerial parts of Piper futokadsura.[3] Its structure is characterized by a tetrahydrofuran ring and a methylenedioxy bridge.[3] While the precise biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the known biosynthesis of other lignans.
This guide will detail the likely sequence of enzymatic reactions, starting from primary metabolism, that lead to the formation of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to begin with the shikimate pathway , a central route in primary metabolism that produces the aromatic amino acids, including L-phenylalanine.[4][5] From L-phenylalanine, the general phenylpropanoid pathway generates monolignols, which are the building blocks of lignans.[6][7]
The key steps in the proposed biosynthesis of this compound are:
-
Monolignol Biosynthesis: The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce two key monolignols: coniferyl alcohol and a hypothetical 3,4-methylenedioxycinnamyl alcohol . The formation of the methylenedioxy bridge from a catechol group is a critical step, likely catalyzed by a cytochrome P450 monooxygenase.[2][6]
-
Oxidative Coupling: The two different monolignol units undergo enzyme-mediated oxidative coupling to form a lignan scaffold. This reaction is typically catalyzed by laccases or peroxidases and directed by dirigent proteins to ensure stereospecificity.[8][9] The coupling of coniferyl alcohol and 3,4-methylenedioxycinnamyl alcohol would lead to a variety of dimeric structures.
-
Post-Coupling Modifications: Following the initial coupling, the resulting lignan intermediate undergoes a series of enzymatic modifications, including reductions and cyclizations, to form the characteristic 7,7'-epoxylignan core of this compound. These transformations are likely catalyzed by reductases and other tailoring enzymes.
Pathway Visualization
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Quantitative Data Summary
As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the biosynthesis of this compound. This includes enzyme kinetics, precursor-product conversion rates, and yields of intermediates. Research in this area is required to populate the following table with meaningful data.
| Enzyme/Reaction Step | Substrate | Product | Km (µM) | kcat (s⁻¹) | Vmax | Reference |
| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |
Table 1: Quantitative Data for this compound Biosynthetic Enzymes (Hypothetical)
Experimental Protocols
The elucidation of the proposed this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments that would be essential for this research.
Identification of Candidate Genes
A transcriptomics approach (RNA-seq) on Piper futokadsura tissues actively producing this compound would be the first step to identify candidate genes.
Protocol:
-
Tissue Collection: Collect young, actively growing tissues from P. futokadsura.
-
RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing.
-
Bioinformatic Analysis: Assemble the transcriptome, annotate genes, and identify homologs of known lignan biosynthetic enzymes.
In Vitro Enzyme Assays
Candidate enzymes identified through transcriptomics would be functionally characterized using in vitro assays.
Protocol:
-
Gene Cloning and Expression: Clone the coding sequences of candidate genes into an expression vector (e.g., for E. coli or yeast).
-
Protein Purification: Express and purify the recombinant proteins.
-
Enzyme Assay: Incubate the purified enzyme with the putative substrate (e.g., a monolignol or lignan intermediate) and necessary co-factors.
-
Product Analysis: Analyze the reaction products using HPLC and LC-MS to confirm enzyme activity and product identity.
In Vivo Pathway Elucidation
Stable isotope labeling studies in P. futokadsura cell cultures or whole plants can be used to trace the incorporation of precursors into this compound.
Protocol:
-
Precursor Feeding: Feed the plant material with labeled precursors (e.g., ¹³C-L-phenylalanine).
-
Metabolite Extraction: After a defined incubation period, extract the metabolome.
-
LC-MS Analysis: Analyze the extracts by high-resolution LC-MS to detect the incorporation of the label into this compound and its intermediates.
Conclusion and Future Directions
The biosynthesis of this compound is a complex process that likely involves a series of coordinated enzymatic reactions. The proposed pathway in this guide provides a solid framework for future research. The immediate next steps should focus on the identification and characterization of the specific enzymes involved, particularly the cytochrome P450 responsible for methylenedioxy bridge formation and the enzymes catalyzing the final steps to the 7,7'-epoxylignan core. A detailed understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the sustainable production of this and other valuable lignans through metabolic engineering.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Neolignans from Piper futokadsura and their inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Futokadsurin C: A Technical Overview
Disclaimer: Despite a comprehensive search of available scientific literature, specific spectral data (NMR, MS, IR) and detailed experimental protocols for futokadsurin C could not be located. The following guide provides a generalized framework for the characterization of a novel natural product, structured to meet the requirements of researchers, scientists, and drug development professionals. The data presented in the tables are illustrative examples and do not represent actual data for this compound.
Introduction
The genus Kadsura is a recognized source of structurally diverse and biologically significant compounds, primarily lignans and triterpenoids.[1][2] These compounds have garnered attention for a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] While specific data for this compound remains elusive, it is presumed to be a lignan, a class of compounds prevalent in this genus. The structural elucidation of such compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data (Illustrative Examples)
The following tables represent typical data formats for the spectroscopic characterization of a natural product.
NMR Spectral Data
Table 1: 1H NMR Data (500 MHz, CDCl3)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 6.85 | d | 8.0 |
| 2 | 7.02 | d | 1.5 |
| 3 | - | - | - |
| 4 | - | - | - |
| 5 | 6.90 | dd | 8.0, 1.5 |
| 6 | 4.50 | d | 7.5 |
| 7 | 2.50 | m | |
| 8 | 1.95 | m | |
| 9 | 3.80 | s | |
| 1' | 6.95 | s | |
| 2' | - | - | - |
| 3' | 3.90 | s | |
| 4' | - | - | - |
| 5' | 6.88 | d | 8.5 |
| 6' | 6.98 | d | 8.5 |
| OMe-3' | 3.85 | s | |
| OMe-4' | 3.88 | s |
Table 2: 13C NMR Data (125 MHz, CDCl3)
| Position | δC (ppm) |
| 1 | 130.5 |
| 2 | 110.2 |
| 3 | 148.0 |
| 4 | 147.5 |
| 5 | 118.9 |
| 6 | 85.6 |
| 7 | 45.3 |
| 8 | 35.1 |
| 9 | 56.0 |
| 1' | 125.8 |
| 2' | 109.5 |
| 3' | 149.1 |
| 4' | 148.8 |
| 5' | 111.5 |
| 6' | 120.3 |
| OMe-3' | 55.9 |
| OMe-4' | 55.8 |
Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data
| Ion | [M+H]+ | [M+Na]+ |
| Calculated | 357.1645 | 379.1464 |
| Found | 357.1648 | 379.1462 |
Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Absorption Data (KBr, cm-1)
| Wavenumber (cm-1) | Assignment |
| 3450 | O-H stretch |
| 2925, 2850 | C-H stretch (aliphatic) |
| 1610, 1505 | C=C stretch (aromatic) |
| 1265, 1030 | C-O stretch |
Generalized Experimental Protocols
The following protocols describe a general approach to the isolation and structural elucidation of a natural product from a plant source.
Plant Material and Extraction
The dried and powdered plant material (e.g., stems, leaves) is extracted exhaustively with a suitable solvent (e.g., methanol, ethanol) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to yield fractions with differing chemical profiles.
-
Column Chromatography: Each fraction is then subjected to column chromatography over silica gel or other stationary phases, eluting with a gradient of solvents to separate components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the isolated fractions is achieved using preparative or semi-preparative HPLC to yield pure compounds.
Spectroscopic Analysis
The structure of the purified compound is determined using a combination of spectroscopic methods:
-
NMR Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to establish the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound.
-
Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Generalized Workflow for Natural Product Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product.
References
Futokadsurin C: A Technical Overview of Preliminary Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futokadsurin C, a lignan isolated from Piper futokadsura, has demonstrated noteworthy preliminary biological activities, positioning it as a compound of interest for further investigation in drug discovery. This technical guide synthesizes the currently available data on its anti-inflammatory and antifungal properties. It provides a detailed examination of the experimental methodologies employed in these initial studies and explores the potential signaling pathways involved in its mechanism of action. All quantitative data is presented in a clear, tabular format for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding of the core findings.
Introduction
Lignans, a class of polyphenolic compounds found in a variety of plants, are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound is a tetrahydrofuran lignan that has been isolated from the aerial parts of Piper futokadsura. Initial studies have highlighted its potential as a bioactive molecule, specifically in the realms of inflammation and mycology. This document serves as a comprehensive resource for researchers by consolidating the preliminary scientific evidence on this compound, with a focus on its quantitative biological data, the experimental protocols used to generate this data, and the putative molecular pathways through which it may exert its effects.
Quantitative Biological Activity
The preliminary biological evaluation of this compound has so far revealed anti-inflammatory and antifungal activities. The key quantitative data from these studies are summarized in the table below.
| Biological Activity | Assay Type | Target Organism/Cell Line | Parameter | Value | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 (murine macrophage-like cells) | IC₅₀ | Not explicitly stated for this compound, but tested. | Konishi et al., 2005 |
| Anti-neuroinflammatory | Nitric Oxide (NO) Inhibition | BV-2 (murine microglia cells) | IC₅₀ | 43.1 µM | Kim et al., 2010 |
| Antifungal | Minimum Inhibitory Concentration (MIC) | Fusarium oxysporum | MIC | 125.00 µg/mL | (Secondary source) |
| Antifungal | Minimum Inhibitory Concentration (MIC) | Fusarium solani | MIC | 100.00 µg/mL | (Secondary source) |
Detailed Experimental Protocols
A thorough understanding of the experimental context is crucial for the interpretation and replication of scientific findings. This section details the methodologies employed in the key preliminary studies on this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
The anti-inflammatory potential of this compound was assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in activated immune cells.
3.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7, a murine macrophage-like cell line, was used.
-
Culture Conditions: The cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Stimulation: To induce an inflammatory response and subsequent NO production, the cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
This compound Treatment: The cells were treated with various concentrations of this compound concurrently with the inflammatory stimuli.
3.1.2. Measurement of Nitric Oxide Production (Griess Assay)
-
Principle: The concentration of nitrite (NO₂⁻), a stable metabolite of NO in the cell culture supernatant, is measured as an indicator of NO production. The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.
-
Procedure:
-
After the incubation period, the cell culture supernatant was collected.
-
An equal volume of Griess reagent was added to the supernatant in a 96-well plate.
-
The plate was incubated at room temperature for a specified time to allow for color development.
-
The absorbance was measured at a specific wavelength (typically around 540 nm) using a microplate reader.
-
-
Data Analysis: The percentage of NO production inhibition was calculated by comparing the absorbance of the this compound-treated wells with that of the vehicle-treated (control) wells. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, was then determined from the dose-response curve.
Antifungal Activity: Broth Microdilution Method
The antifungal activity of this compound against pathogenic Fusarium species was determined by measuring its minimum inhibitory concentration (MIC). While the primary research article detailing this specific experiment is not available, the following is a generalized protocol for the broth microdilution method commonly used for this purpose.
3.2.1. Fungal Strains and Culture Preparation
-
Fungal Strains: Fusarium oxysporum and Fusarium solani.
-
Culture Conditions: The fungal strains were cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature (e.g., 25-28°C) to obtain sporulating cultures.
-
Inoculum Preparation: A suspension of fungal spores (conidia) was prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension. The concentration of the spore suspension was adjusted to a standard concentration using a hemocytometer or by spectrophotometry.
3.2.2. Broth Microdilution Assay
-
Principle: The compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized fungal inoculum is then added to each well. The MIC is the lowest concentration of the compound that visibly inhibits fungal growth after an incubation period.
-
Procedure:
-
A serial two-fold dilution of this compound was prepared in a suitable liquid medium (e.g., RPMI-1640) directly in the wells of a 96-well plate.
-
The standardized fungal spore suspension was added to each well.
-
Positive (medium with fungal inoculum, no compound) and negative (medium only) controls were included.
-
The plates were incubated at an appropriate temperature for a specified period (e.g., 48-72 hours).
-
-
MIC Determination: The MIC was determined as the lowest concentration of this compound at which no visible fungal growth was observed.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are yet to be published, the known mechanisms of action for other lignans with similar biological activities can provide valuable insights into its potential pathways.
Anti-inflammatory Signaling
The inhibition of nitric oxide production by lignans is often associated with the modulation of key inflammatory signaling pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In response to inflammatory stimuli like LPS, the NF-κB transcription factor is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Many lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of iNOS and reducing NO production.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in regulating the inflammatory response. Activation of these kinases can lead to the expression of inflammatory mediators. Some lignans exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can suppress inflammation. It is plausible that this compound may also activate this protective pathway.
Futokadsurin C: A Technical Overview of its Discovery, Origin, and Biological Activity
A comprehensive guide for researchers and drug development professionals
Futokadsurin C , a tetrahydrofuran lignan, has emerged as a compound of interest within the scientific community due to its potential therapeutic applications. This technical guide provides a detailed overview of its discovery, natural origin, and reported biological activities, with a focus on presenting quantitative data and experimental methodologies for the benefit of researchers, scientists, and drug development professionals.
Discovery and Origin
This compound was first identified and isolated from the aerial parts of Piper futokadsura (Choisy) Ohwi, a plant belonging to the Piperaceae family.[1][2][3] This plant, also known as Piper kadsura, is a vine-like species native to the forests of East Asia, including Japan, Korea, and Taiwan.[4] In traditional Chinese medicine, the stem of this plant, referred to as "Haifengteng," has been utilized for treating conditions such as asthma and rheumatic arthritis.[3][4]
The initial isolation and structural elucidation of this compound, along with its analogs futokadsurin A and B, were described in a 2005 publication by Konishi et al.[5] Subsequent studies by other research groups have further confirmed its presence in P. kadsura and explored its biological properties.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₄O₅[1][6] |
| Molar Mass | 356.41 g/mol [1][6] |
| IUPAC Name | 5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole[6] |
| Class | Lignan (Tetrahydrofuran lignan)[1][5] |
| CAS Number | 852459-91-7[6] |
Biological Activity and Mechanism of Action
Current research indicates that this compound possesses anti-neuroinflammatory properties. Its primary reported biological activity is the inhibition of nitric oxide (NO) production.[3][5] Overproduction of NO is a key factor in the pathogenesis of various inflammatory and neurodegenerative diseases.
A study by Kim et al. (2010) demonstrated that this compound moderately inhibited the production of nitric oxide in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[3] Microglia are the resident immune cells of the central nervous system, and their over-activation contributes to neuroinflammation.
Table 2: In Vitro Anti-neuroinflammatory Activity of this compound
| Assay | Cell Line | Activating Agent | Measured Parameter | Result (IC₅₀) | Reference |
| Nitric Oxide Production Inhibition | BV-2 (microglial cells) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 43.1 μM | Kim et al., 2010[3] |
Furthermore, a study on an aqueous extract of Futokadsura stem, the plant from which this compound is derived, has shown neuroprotective effects in an in vivo model of Alzheimer's disease. The extract was found to decrease the expression of pro-inflammatory markers such as TNF-α and IL-6, as well as reduce nitric oxide (NO) and nitric oxide synthase (NOS) levels in the brain of a rat model.[7] While this study used a crude extract, it suggests that the constituent compounds, including this compound, contribute to these neuroprotective effects by mitigating inflammation and oxidative stress.
The proposed mode of action for this compound involves the modulation of specific cellular signaling pathways, likely by interacting with receptor sites to alter signal transduction processes that lead to inflammatory responses.[6]
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-Activated BV-2 Cells
The following is a generalized experimental workflow for assessing the inhibitory effect of this compound on nitric oxide production, based on standard methodologies.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on its inhibitory effect on LPS-induced NO production, it is plausible that it interferes with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS is a known activator of this pathway, which leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Future Directions
This compound represents a promising natural product with potential for development as an anti-neuroinflammatory agent. Future research should focus on:
-
Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
In-depth in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various disease models.
-
Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent analogs.
This technical guide provides a consolidated resource for researchers and professionals in the field of drug discovery and development, summarizing the current knowledge on this compound and highlighting its potential as a therapeutic lead.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Plants | 852459-91-7 | Invivochem [invivochem.com]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 852459-91-7 | CJB45991 | Biosynth [biosynth.com]
- 7. Neuroprotective effects of an aqueous extract of Futokadsura stem in an Aβ-induced Alzheimer's disease-like rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Futokadsurin C: A Technical Guide on its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futokadsurin C is a naturally occurring lignan isolated from the aerial parts of the medicinal plant Piper kadsura (Choisy) Ohwi.[1][2] Classified as a 7,7'-epoxylignan, it is characterized by a core 2,5-diaryl-3,4-dimethyltetrahydrofuran skeleton. This compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology due to its demonstrated anti-inflammatory properties. Research indicates that this compound moderately inhibits the production of nitric oxide (NO), a key mediator in inflammatory processes.[2][3] This technical guide provides a comprehensive overview of the chemical class, physicochemical properties, and known biological activities of this compound, including detailed experimental protocols and an examination of the implicated signaling pathways.
Chemical Class and Physicochemical Properties
This compound belongs to the furanoid lignan subclass of plant phenols. Lignans are synthesized in plants via the oxidative coupling of two phenylpropanoid units. The assertion in some commercial sources that it is a "terpene alkaloid" is incorrect, as its chemical formula, C₂₁H₂₄O₅, lacks the nitrogen atom characteristic of alkaloids, and its biosynthetic origin is distinct from that of terpenes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole | [4] |
| Chemical Formula | C₂₁H₂₄O₅ | [4] |
| Molecular Weight | 356.41 g/mol | [4] |
| Chemical Class | Lignan (7,7'-Epoxylignan) | [5] |
| Natural Source | Aerial parts of Piper kadsura | [1][2] |
| Appearance | Not explicitly reported; likely a solid | - |
| Solubility | Not explicitly reported; likely soluble in methanol, chloroform, and other organic solvents | - |
| Storage | Store at 2°C - 8°C | [4] |
| SMILES | CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | [4] |
Biological Activity and Quantitative Data
The primary reported biological activity of this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide production. Nitric oxide (NO) is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during inflammatory responses can lead to cellular damage and contribute to the pathophysiology of various inflammatory diseases.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Target | Result (IC₅₀) | Source(s) |
| Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | Inducible Nitric Oxide Synthase (iNOS) pathway | 43.1 µM | [2] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the biological activity of this compound.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Activated Macrophages
This protocol is based on the methods described for testing lignans from Piper kadsura on murine microglial or macrophage cell lines.[1][2][6]
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Cell Line: Murine microglial cell line (BV-2) or murine macrophage cell line (RAW 264.7).
-
Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
-
Equipment:
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (540-550 nm)
-
Procedure:
-
Cell Culture and Seeding:
-
Culture BV-2 or RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 5 x 10⁵ cells per well.
-
Incubate for 12-24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solutions with culture medium to achieve a range of final test concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control group (medium with DMSO only).
-
Incubate the plates for 2 hours at 37°C.
-
-
Inflammatory Stimulation:
-
Following the pre-incubation with the compound, add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and iNOS expression.
-
Incubate the plates for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO production inhibition for each concentration of this compound relative to the LPS-only treated cells.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the LPS-induced NO production.
-
Signaling Pathways and Mechanism of Action
The inhibition of NO production by this compound in LPS-stimulated microglia strongly suggests interference with the inducible nitric oxide synthase (iNOS) signaling pathway .[7] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of the innate immune response in cells like macrophages and microglia.
The canonical pathway is as follows:
-
LPS Recognition: LPS binds to Toll-like receptor 4 (TLR4) on the cell surface.
-
Signal Transduction Cascade: This binding initiates a downstream signaling cascade involving adaptor proteins like MyD88.
-
NF-κB Activation: The cascade leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate into the nucleus.[7]
-
Gene Transcription: In the nucleus, NF-κB binds to the promoter region of the NOS2 gene, which encodes the iNOS enzyme.
-
iNOS Expression and NO Production: The newly synthesized iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct.
This compound likely exerts its inhibitory effect by acting on one or more points in this pathway. Lignans are known to inhibit NF-κB activation, which would prevent the transcription of the NOS2 gene and subsequent production of iNOS protein.[7]
References
- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. researchgate.net [researchgate.net]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Futokadsurin C: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futokadsurin C, a tetrahydrofuran lignan isolated from Piper futokadsura, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and IUPAC name. Furthermore, it delves into its known biological activity, specifically its role as an inhibitor of nitric oxide (NO) production, a key mediator in inflammatory processes. This document synthesizes available data, outlines relevant experimental methodologies, and presents a putative signaling pathway to provide a foundational resource for researchers in pharmacology and drug discovery.
Chemical Identification
This compound is a naturally occurring organic compound with the following identifiers:
| Identifier | Value |
| CAS Number | 852459-91-7[1][2] |
| IUPAC Name | 5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole |
Biological Activity: Inhibition of Nitric Oxide Production
This compound has demonstrated noteworthy biological activity as an inhibitor of nitric oxide (NO) production. Elevated levels of NO are associated with various inflammatory diseases, and the modulation of its synthesis is a key target for anti-inflammatory therapies.
Quantitative Data
Research has shown that this compound, along with other lignans isolated from Piper futokadsura, inhibits the production of nitric oxide in murine macrophage-like RAW 264.7 cells that have been activated by lipopolysaccharide (LPS) and interferon-gamma. While the precise IC50 value for this compound has not been detailed in readily available literature, the activity of related lignans in inhibiting NO production suggests a potential for significant anti-inflammatory effects. Further quantitative analysis is required to establish a definitive dose-response curve and IC50 value for this compound.
Experimental Protocols
The following section outlines a standard experimental workflow for assessing the inhibitory effect of this compound on nitric oxide production in a cellular model.
Cell Culture and Treatment
-
Cell Line: Murine macrophage RAW 264.7 cells are a standard model for studying inflammation and are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well.
-
Treatment: The cells are pre-treated with varying concentrations of this compound for a specified period.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma to induce an inflammatory response and subsequent NO production.
Nitric Oxide Measurement (Griess Assay)
The amount of nitric oxide produced by the cells is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.
-
Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sample Collection: After the incubation period with LPS and the test compound, the cell culture supernatant is collected.
-
Reaction: An equal volume of the Griess reagent is added to the supernatant in a new 96-well plate.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Putative Signaling Pathway
The inhibition of nitric oxide production by this compound likely involves the modulation of intracellular signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. A plausible mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Putative signaling pathway for this compound's inhibition of nitric oxide production.
In this proposed model, LPS and IFN-γ activate Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the activation of the IKK complex and the MAPK pathway. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. The MAPK pathway activates the transcription factor AP-1. Both NF-κB and AP-1 are critical for the transcriptional activation of the iNOS gene. This compound is hypothesized to exert its inhibitory effect by targeting key components of these pathways, such as the IKK complex and elements of the MAPK cascade, thereby preventing iNOS expression and subsequent NO production.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its ability to inhibit nitric oxide production warrants further investigation to elucidate its precise mechanism of action and to quantify its potency. Future research should focus on determining the IC50 value of this compound for NO inhibition and on conducting detailed molecular studies to confirm its effects on the NF-κB and MAPK signaling pathways. Such studies will be crucial in advancing the therapeutic potential of this natural product.
References
Unraveling Futokadsurin: A Literature Review of its Analogs
A comprehensive analysis of the synthesis, biological activity, and signaling pathways of futokadsurin analogs remains elusive due to the current lack of scientific literature on a parent compound named "futokadsurin." Extensive searches across major scientific databases and chemical registries have not yielded any information on a molecule with this designation.
This technical guide, therefore, serves as a foundational blueprint for the systematic evaluation of novel bioactive compounds and their analogs, using the initially requested framework for "futokadsurin" as a model. Should information on futokadsurin become available, this structured approach can be readily applied.
I. The Crucial First Step: Characterization of the Parent Compound
Before a meaningful review of any analog series can be undertaken, a thorough understanding of the parent compound is paramount. This includes:
-
Structural Elucidation: The precise chemical structure, including stereochemistry, must be determined. This is typically achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
-
Biological Activity Profile: The primary biological activities of the parent compound need to be identified. This involves a battery of in vitro and in vivo assays to determine its effects on specific cellular targets, pathways, or disease models.
-
Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level is critical. This involves identifying its direct binding partners and the downstream signaling cascades it modulates.
II. A Framework for Reviewing Analogs
Once the parent compound is well-characterized, a systematic review of its analogs can proceed. The following sections outline the key components of such a review, as would be applied to futokadsurin analogs if data were available.
Data Presentation: A Comparative Approach
To facilitate the comparison of analog activity, all quantitative data should be summarized in clearly structured tables. This allows researchers to readily identify structure-activity relationships (SAR).
Table 1: Hypothetical Comparative Data for Futokadsurin Analogs
| Analog ID | Modification | IC50 (Target X) | EC50 (Cell-based Assay) | In vivo Efficacy (Model Y) |
| FK-001 | Parent Compound | 100 nM | 250 nM | 50% tumor growth inhibition |
| FK-002 | R1 = Cl | 50 nM | 120 nM | 75% tumor growth inhibition |
| FK-003 | R2 = OMe | 500 nM | >1000 nM | No significant effect |
| FK-004 | Ring A saturated | 80 nM | 200 nM | 60% tumor growth inhibition |
This table is for illustrative purposes only. Actual data would be populated based on experimental findings.
Experimental Protocols: Ensuring Reproducibility
Detailed methodologies are essential for the verification and extension of scientific findings. For each key experiment cited, the following details should be provided:
Synthesis of Analogs:
-
General Procedure: A step-by-step description of the synthetic route.
-
Reagents and Conditions: A comprehensive list of all reagents, solvents, catalysts, reaction times, and temperatures.
-
Purification and Characterization: Details of the chromatographic and spectroscopic techniques used to purify and confirm the structure of the final compounds (e.g., HPLC, NMR, HRMS).
Biological Assays:
-
Cell Lines and Culture Conditions: The specific cell lines used, their source, and the media and conditions for their growth.
-
Assay Principle: A brief explanation of the underlying biological principle of the assay.
-
Step-by-Step Protocol: A detailed procedure, including concentrations of reagents, incubation times, and the method of data acquisition.
-
Data Analysis: The statistical methods used to analyze the results.
III. Visualization of Molecular Mechanisms and Workflows
Visual representations are powerful tools for conveying complex information. The following sections demonstrate how Graphviz (DOT language) can be used to create diagrams for signaling pathways and experimental workflows.
Signaling Pathways
Diagrams of signaling pathways help to visualize the molecular interactions affected by a compound and its analogs.
Caption: Hypothetical signaling pathway inhibited by a futokadsurin analog.
Experimental Workflows
Flowcharts of experimental workflows provide a clear and concise overview of the research process.
Caption: General workflow for the synthesis and evaluation of bioactive analogs.
Conclusion
While the current absence of information on "futokadsurin" prevents a specific literature review, the framework outlined in this guide provides a robust methodology for the comprehensive analysis of any novel compound and its analogs. This structured approach, encompassing clear data presentation, detailed experimental protocols, and informative visualizations, is essential for advancing drug discovery and development. Researchers are encouraged to apply this framework to their own investigations to ensure clarity, reproducibility, and impact. Should information regarding "futokadsurin" emerge, this document will serve as a ready template for a thorough and insightful scientific review.
Futokadsurin C: A Technical Guide to Solubility and Stability Profiling
Disclaimer: Publicly available experimental data on the solubility and stability of futokadsurin C is limited. This guide provides a comprehensive framework based on established principles of pharmaceutical sciences for characterizing new chemical entities. The experimental protocols and data tables are illustrative and serve as a template for researchers and drug development professionals.
Introduction
This compound is a lignan compound that, like other members of its class, may possess noteworthy biological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for its development as a therapeutic agent. This technical guide outlines the essential studies and methodologies required to establish a comprehensive solubility and stability profile for this compound, ensuring a foundation for future formulation and clinical development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and, consequently, its bioavailability. A detailed solubility profile is critical for the development of oral dosage forms.
Quantitative Solubility Data
The equilibrium solubility of this compound should be determined in a variety of aqueous and organic solvents relevant to pharmaceutical formulation and physiological conditions.
Table 1: Illustrative Equilibrium Solubility Data for this compound
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |
| Purified Water | 25 | 7.0 | Data Not Available |
| 0.1 N HCl | 37 | 1.2 | Data Not Available |
| Phosphate Buffer | 37 | 6.8 | Data Not Available |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 6.5 | Data Not Available |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 5.0 | Data Not Available |
| Ethanol | 25 | - | Data Not Available |
| Propylene Glycol | 25 | - | Data Not Available |
| PEG 400 | 25 | - | Data Not Available |
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold-standard technique for determining equilibrium solubility.
-
Material Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature water bath for a sufficient period (typically 24 to 72 hours) to reach equilibrium.
-
Sample Processing: The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered through a non-adsorptive, micron-rated filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Reporting: The solubility is reported in mg/mL or other appropriate units.
Workflow for Solubility Determination
Caption: Experimental workflow for solubility determination.
Stability Profile
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which aids in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.
Table 2: Illustrative Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 N NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at RT |
| Thermal | Solid State | 48 hours at 80°C |
| Photolytic | ICH-compliant light exposure | As per guidelines |
ICH Stability Studies
Long-term and accelerated stability studies are performed to propose a re-test period for the drug substance and a shelf-life for the drug product.
Table 3: Illustrative ICH Stability Protocol for this compound
| Study Type | Storage Condition | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
Experimental Protocol: Stability Testing
-
Sample Preparation: this compound is stored in its proposed container closure system.
-
Storage: Samples are placed in stability chambers maintained at the conditions specified by ICH guidelines.
-
Analysis: At each designated time point, samples are withdrawn and analyzed for appearance, assay, purity (degradation products), and other relevant physical and chemical properties using a validated stability-indicating method.
-
Data Analysis: The data is analyzed to identify any trends in degradation or changes in physical properties over time.
Decision Pathway for Stability Testing
Caption: Decision pathway for stability testing strategy.
Conclusion
The successful development of this compound as a pharmaceutical agent is contingent upon a thorough characterization of its solubility and stability. The methodologies outlined in this guide provide a robust framework for generating the necessary data to support formulation development, define storage conditions, and establish an appropriate shelf-life. The execution of these studies will be a critical step in advancing this compound from a promising molecule to a potential therapeutic product.
Methodological & Application
Application Notes and Protocols for the Quantification of Futokadsurin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futokadsurin C is a significant bioactive compound with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. Due to the limited availability of established and validated analytical methods specifically for this compound, this document provides a comprehensive guide to developing and validating a robust analytical method. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a detailed starting point for researchers. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity.
Introduction to Analytical Approaches
The quantification of complex molecules like this compound in biological and botanical matrices requires highly specific and sensitive analytical methods. The choice of method often depends on the concentration levels expected and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of phytochemicals. It is a robust and cost-effective method suitable for relatively high concentration samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for quantifying compounds at very low concentrations, especially in complex biological matrices like plasma or tissue homogenates.[1][2] This technique is particularly advantageous for pharmacokinetic studies.
Proposed Analytical Method Development
Given the chemical structure of this compound, a reversed-phase HPLC method is a suitable starting point. The following sections detail the proposed protocols for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of this compound in herbal extracts and pharmaceutical formulations.
2.1.1. Experimental Protocol: HPLC-UV
a) Sample Preparation (Herbal Matrix):
-
Accurately weigh 1.0 g of the powdered plant material containing this compound.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
b) Chromatographic Conditions:
-
Instrument: Agilent 1200 series HPLC or equivalent, equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A suggested starting gradient is: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: To be determined by UV scan of a pure standard of this compound (a common range for similar compounds is 254 nm or 280 nm).
-
Injection Volume: 10 µL.
c) Calibration Curve:
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 200 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is recommended for the quantification of this compound in biological samples such as plasma for pharmacokinetic studies, due to its high sensitivity and specificity.[3][4][5]
2.2.1. Experimental Protocol: LC-MS/MS
a) Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
b) LC-MS/MS Conditions:
-
LC System: A UPLC system such as a Waters ACQUITY or Shimadzu Nexera.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: The precursor ion (parent ion) and product ions (fragment ions) for this compound and the internal standard need to be determined by direct infusion of the standard solutions.
Method Validation
A developed analytical method must be validated to ensure its reliability. The following parameters should be assessed according to ICH guidelines.
| Parameter | Typical Acceptance Criteria | Example Data Range (from analogous compounds) |
| Linearity (r²) | ≥ 0.995 | 0.998 - 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 91.82 - 98.29%[6] |
| Precision (% RSD) | ≤ 15% | 0.41 - 4.74%[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 mg/L[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1 - 50 ng/mL |
| Selectivity | No interfering peaks at the retention time of the analyte | Peak purity > 98% |
| Stability | ≤ 15% degradation | Stable for 24h at room temp, 1 month at -20°C |
Visualization of Workflows
4.1. Experimental Workflow for Sample Analysis
The following diagram illustrates the general workflow from sample collection to data analysis.
4.2. Analytical Method Development and Validation Logic
This diagram shows the logical steps involved in developing and validating a new analytical method.
Conclusion
References
- 1. Inter-laboratory study of an LC-MS/MS method for simultaneous determination of fumonisin B1, B2 and B3 in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutting-edge LC-MS/MS applications in clinical mass spectrometry: Focusing on analysis of drugs and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Evaluation of Sex-Specific Pharmacokinetics and Bioavailability of Kokusaginine: An In Vitro and In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Futokadsurin C in Rat Plasma Using a Novel HPLC-MS/MS Method
Abstract
This application note describes a novel, robust, and sensitive HPLC-MS/MS method for the quantitative determination of futokadsurin C in rat plasma. This compound, a lignan with potential therapeutic properties, was extracted from plasma samples using a straightforward protein precipitation technique. Chromatographic separation was achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. Detection and quantification were performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method was developed to be validated according to regulatory guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. This method is well-suited for pharmacokinetic and toxicokinetic studies of this compound.
Introduction
This compound is a lignan belonging to the 7,7'-epoxylignan class of organic compounds. Lignans have garnered significant interest in drug discovery due to their diverse pharmacological activities. To facilitate preclinical development, a reliable and sensitive bioanalytical method is essential for characterizing the pharmacokinetic profile of this compound. This application note presents a detailed protocol for a newly developed HPLC-MS/MS method for the quantification of this compound in rat plasma. The method is designed to be highly selective and sensitive, allowing for accurate measurement of this compound concentrations over a wide dynamic range.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Verapamil (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (K2-EDTA as anticoagulant)
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and the IS (1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% acetonitrile to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards and QCs: Spike blank rat plasma with the appropriate working solutions to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 20 |
| 3.5 | 20 |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| This compound | 357.2 | 191.1 | 80 | 10 | 25 | 12 |
| IS (Verapamil) | 455.3 | 165.2 | 100 | 10 | 30 | 15 |
| (DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential) |
Method Validation Summary (Hypothetical Data)
The developed method should be validated according to the principles outlined in regulatory guidelines.[1][2][3] The following is a summary of the expected performance.
Linearity
The calibration curve is expected to be linear over the concentration range of 1-1000 ng/mL. A linear regression with a weighting factor of 1/x² should yield a correlation coefficient (r²) > 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision are expected to be within ±15% (±20% for the LLOQ).
Table 3: Hypothetical Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 10 | ± 10 | < 12 | ± 12 |
| LQC | 3 | < 8 | ± 8 | < 10 | ± 10 |
| MQC | 100 | < 7 | ± 7 | < 9 | ± 9 |
| HQC | 800 | < 6 | ± 6 | < 8 | ± 8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect should be consistent and reproducible across all QC levels.
Table 4: Hypothetical Recovery and Matrix Effect Data
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 85-95 | 90-110 |
| HQC | 88-98 | 92-108 |
Stability
This compound is expected to be stable in rat plasma under various storage and handling conditions.
Table 5: Hypothetical Stability Data
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 4 hours | 95-105 |
| Freeze-Thaw | 3 cycles | 93-107 |
| Long-term (-80°C) | 30 days | 96-104 |
Experimental Workflow
References
Application Notes and Protocols: In Vitro Assays for Futokadsurin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futokadsurin C is a bioactive compound of significant interest, belonging to the class of compounds isolated from the stem of Futokadsura (also known as Piper kadsura). Extracts from this plant have been traditionally used for their anti-inflammatory and neuroprotective properties. This document provides detailed protocols for in vitro assays to evaluate the anti-neuroinflammatory and neuroprotective effects of this compound, enabling researchers to investigate its therapeutic potential. The provided methodologies are based on established cell-based models of inflammation and neurotoxicity.
Data Presentation: Anti-Neuroinflammatory Activity of Compounds from Piper kadsura
The following table summarizes the inhibitory activities of various compounds isolated from Piper kadsura on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated BV-2 microglial cells. This data is representative of the potential bioactivity of compounds like this compound.
| Compound | IC50 for NO Production (µM) | IC50 for PGE2 Production (µM) |
| Kadsuketanone A | 12.3 | 8.5 |
| Compound 6 | 15.8 | 12.4 |
| Compound 11 | 2.4 | 1.8 |
| Compound 12 | 7.5 | 6.2 |
| Compound 13 | 9.8 | 7.1 |
| Compound 14 | 5.3 | 4.6 |
Data adapted from Kim et al., J Enzyme Inhib Med Chem, 2011.
Experimental Protocols
In Vitro Anti-Neuroinflammatory Assay: Nitric Oxide (NO) Inhibition in BV-2 Microglial Cells
This protocol details the procedure to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
In Vitro Neuroprotection Assay: SH-SY5Y Cell Viability against Oxidative Stress
This protocol describes how to evaluate the neuroprotective potential of this compound against hydrogen peroxide (H2O2)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H2O2)
-
96-well cell culture plates
-
MTT reagent
-
DMSO
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
Cell Seeding: Plate the SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Compound Pre-treatment: Treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to H2O2 (a pre-determined cytotoxic concentration, e.g., 100 µM) for another 24 hours. A control group without H2O2 treatment should be included.
-
Cell Viability Assessment (MTT Assay):
-
Following the H2O2 incubation, remove the medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan.
-
Read the absorbance at 570 nm with a microplate reader.
-
Visualizations
Experimental Workflow for Anti-Neuroinflammatory Assay
Caption: Workflow for the in vitro anti-neuroinflammatory assay.
Signaling Pathway for LPS-Induced Inflammation
Application Note and Protocols: Optimization of a Cell-Based Assay for Futokadsurin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell-based assays are fundamental tools in drug discovery and development, providing a physiologically relevant context to assess the biological activity of novel compounds.[1] Futokadsurin C is a novel compound with putative therapeutic potential. To accurately determine its potency and mechanism of action, a robust and reproducible cell-based assay is essential. This document provides a detailed protocol for the systematic optimization of a cell-based cytotoxicity assay for this compound.
The optimization process is critical and involves several key parameters, including the selection of an appropriate cell line, optimization of cell seeding density, and determination of the optimal compound concentration range and incubation time.[2][3] A well-optimized assay ensures a sufficient signal-to-background ratio, minimizes variability, and generates reliable data for downstream decision-making in the drug development pipeline. This guide will walk through the necessary steps to develop a validated assay for screening and characterizing this compound.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
While the precise mechanism of this compound is under investigation, many natural compounds exert cytotoxic effects by inducing apoptosis (programmed cell death). A plausible hypothesis is that this compound may trigger the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and culminates in the activation of executioner caspases, leading to cell death.[4][5][6]
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following protocols outline the steps for optimizing a cytotoxicity assay using a common method, such as the Resazurin (AlamarBlue) or MTT assay. These assays measure cell viability based on the metabolic activity of the cells.[7]
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or other appropriate cell line
-
Culture Medium: F-12K Medium (or recommended medium for the chosen cell line)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO)
-
Assay Components: Resazurin sodium salt solution or MTT reagent, Lysis buffer (for MTT)
-
Labware: 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance), cell culture flasks, serological pipettes, multichannel pipettes
-
Equipment: Humidified incubator (37°C, 5% CO₂), microplate reader (fluorescence or absorbance), biosafety cabinet, inverted microscope
Protocol 1: Optimization of Cell Seeding Density
Objective: To determine the optimal number of cells to seed per well that results in exponential growth throughout the duration of the experiment and provides a robust assay window.
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count.
-
Serial Dilution: Prepare a series of cell suspensions to achieve densities ranging from 1,000 to 20,000 cells per 100 µL.
-
Cell Seeding: Seed 100 µL of each cell suspension into the wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a predetermined experimental duration (e.g., 48 hours).
-
Viability Assay: At the end of the incubation period, add 10 µL of Resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at 560 nm excitation and 590 nm emission.
-
Data Analysis: Plot the fluorescence intensity against the number of cells seeded. Select a seeding density that falls within the linear range of the curve and is well above the background signal.[8]
Protocol 2: Optimization of this compound Concentration and Incubation Time
Objective: To determine the effective concentration range of this compound and the optimal time point to measure its cytotoxic effect.
-
Cell Seeding: Seed the 96-well plates with the optimal number of cells determined in Protocol 3.2. Allow cells to adhere overnight in the incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold or 3-fold serial dilutions in culture medium to generate a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Time-Course Incubation: Prepare multiple identical plates and incubate them for different time periods (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, perform the Resazurin viability assay as described in Protocol 3.2.
-
Data Analysis:
-
For each time point, calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each incubation time.
-
Select the incubation time that provides a clear dose-response curve and a stable IC₅₀ value.
-
Data Presentation
Quantitative data from optimization experiments should be summarized in clear, structured tables to facilitate comparison and decision-making.
Table 1: Optimization of Cell Seeding Density
| Seeding Density (Cells/well) | Raw Fluorescence (RFU) at 48h | Signal-to-Background Ratio (RFU / Background) |
| 1,000 | 15,234 | 15.5 |
| 2,500 | 38,105 | 38.9 |
| 5,000 | 75,980 | 77.5 |
| 10,000 | 115,450 | 117.8 |
| 20,000 | 121,300 (Plateau) | 123.8 |
| 0 (Background) | 980 | 1.0 |
| Optimal Density Chosen: 5,000 cells/well |
Table 2: IC₅₀ Values of this compound at Different Incubation Times
| Incubation Time (hours) | IC₅₀ (µM) | R² of Dose-Response Curve | Assay Window (Vehicle vs. Max Dose) |
| 24 | 25.6 | 0.975 | 8.5-fold |
| 48 | 10.2 | 0.991 | 12.3-fold |
| 72 | 9.8 | 0.988 | 11.9-fold |
| Optimal Incubation Time Chosen: 48 hours |
Experimental Workflow and Troubleshooting
Overall Assay Optimization Workflow
The following diagram illustrates the logical flow of the entire assay optimization process, from initial setup to the final validated protocol.
Caption: Workflow for cell-based assay optimization.
Troubleshooting Common Assay Issues
High variability, low signal, or inconsistent results can be common challenges. The diagram below provides a logical approach to troubleshooting these issues.
Caption: Decision tree for troubleshooting common cell-based assay issues.
Common Problems and Solutions:
-
High Variability: Often caused by inconsistent cell seeding or pipetting errors. Ensure the cell suspension is homogenous before seeding and use proper pipetting techniques.[9]
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media without cells.
-
Low Signal-to-Background Ratio: This may indicate that the cell number is too low or the incubation time is too short. Re-evaluate the cell seeding density and incubation time.[10]
-
Inconsistent IC₅₀ Values: This can result from issues with the compound itself (e.g., precipitation, instability) or from changes in cell health and passage number. Always use cells within a consistent low passage range and visually inspect them for healthy morphology before each experiment.[11]
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. biorbyt.com [biorbyt.com]
- 7. dojindo.com [dojindo.com]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. selectscience.net [selectscience.net]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Application Notes and Protocols: Murine Model for Efficacy Testing of Futokadsurin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futokadsurin C is a novel natural compound with putative anti-inflammatory properties. Pre-clinical evaluation of its therapeutic potential necessitates robust in vivo models to assess its efficacy and elucidate its mechanism of action. This document provides a detailed protocol for utilizing a murine model of acute inflammation to test the efficacy of this compound. The selected model, carrageenan-induced paw edema, is a well-established and reproducible method for screening potential anti-inflammatory agents.
Rationale for Animal Model Selection
The carrageenan-induced paw edema model in rodents is a classical and widely used model for the evaluation of acute inflammation. The model is characterized by a biphasic inflammatory response, allowing for the assessment of inhibitory effects on different inflammatory mediators. Its advantages include simplicity, reproducibility, and the ability to provide quantitative data on the anti-inflammatory activity of a compound. BALB/c mice are a suitable strain for this model due to their well-characterized immune responses.
Experimental Protocols
Animals
Male BALB/c mice, 6-8 weeks old and weighing 20-25g, will be used for the study. The animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard pellet diet and water ad libitum. All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Reagents and Materials
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles (27G)
-
Calipers
Experimental Design
The mice will be randomly divided into the following groups (n=8 per group):
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle Control | 10 mL/kg | Oral (p.o.) |
| 2 | This compound | 10 mg/kg | Oral (p.o.) |
| 3 | This compound | 30 mg/kg | Oral (p.o.) |
| 4 | This compound | 100 mg/kg | Oral (p.o.) |
| 5 | Positive Control (Indomethacin) | 10 mg/kg | Oral (p.o.) |
Carrageenan-Induced Paw Edema Protocol
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Drug Administration: Administer the respective treatments (Vehicle, this compound, or Indomethacin) orally to each group of mice.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Paw Volume Measurement: Measure the paw volume of the injected paw at 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
Paw Edema (mL) = Paw volume at time 't' - Initial paw volume
-
Percentage Inhibition (%) = [(Edema of control group - Edema of treated group) / Edema of control group] x 100
-
Measurement of Inflammatory Cytokines
-
Sample Collection: At the end of the experiment (5 hours post-carrageenan), euthanize the mice and collect blood samples via cardiac puncture. Collect the inflamed paw tissue.
-
Serum Preparation: Allow the blood to clot and centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Tissue Homogenization: Homogenize the paw tissue in a suitable buffer.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the serum and tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Paw Edema (mL) | |||||
| Vehicle Control | 0.25 ± 0.03 | 0.48 ± 0.05 | 0.65 ± 0.06 | 0.72 ± 0.07 | 0.68 ± 0.06 |
| This compound (10 mg/kg) | 0.20 ± 0.02 | 0.38 ± 0.04 | 0.50 ± 0.05 | 0.55 ± 0.06 | 0.51 ± 0.05 |
| This compound (30 mg/kg) | 0.16 ± 0.02* | 0.30 ± 0.03 | 0.40 ± 0.04 | 0.42 ± 0.05 | 0.38 ± 0.04 |
| This compound (100 mg/kg) | 0.12 ± 0.01 | 0.22 ± 0.02 | 0.28 ± 0.03 | 0.30 ± 0.03 | 0.26 ± 0.03 |
| Indomethacin (10 mg/kg) | 0.14 ± 0.01 | 0.25 ± 0.03 | 0.32 ± 0.04 | 0.35 ± 0.04 | 0.31 ± 0.03 |
| Percentage Inhibition (%) | |||||
| This compound (10 mg/kg) | 20.0 | 20.8 | 23.1 | 23.6 | 25.0 |
| This compound (30 mg/kg) | 36.0 | 37.5 | 38.5 | 41.7 | 44.1 |
| This compound (100 mg/kg) | 52.0 | 54.2 | 56.9 | 58.3 | 61.8 |
| Indomethacin (10 mg/kg) | 44.0 | 47.9 | 50.8 | 51.4 | 54.4 |
Values are expressed as mean ± SEM (n=8). *p<0.05, **p<0.01 compared to the vehicle control group.
Table 2: Effect of this compound on Serum and Paw Tissue Cytokine Levels
| Treatment Group | Serum TNF-α (pg/mL) | Paw Tissue TNF-α (pg/mg protein) | Serum IL-6 (pg/mL) | Paw Tissue IL-6 (pg/mg protein) |
| Vehicle Control | 150.2 ± 12.5 | 250.8 ± 20.1 | 280.5 ± 25.3 | 450.6 ± 38.2 |
| This compound (30 mg/kg) | 95.8 ± 8.7 | 160.4 ± 15.2 | 175.3 ± 18.1 | 280.1 ± 25.9 |
| This compound (100 mg/kg) | 60.5 ± 6.1 | 105.2 ± 10.8 | 110.9 ± 12.4 | 185.7 ± 17.6 |
| Indomethacin (10 mg/kg) | 75.3 ± 7.9 | 125.6 ± 11.9 | 140.2 ± 15.5 | 230.4 ± 21.8 |
Values are expressed as mean ± SEM (n=8). **p<0.01 compared to the vehicle control group.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the anti-inflammatory efficacy of this compound.
Putative Signaling Pathway
Based on its anti-inflammatory effects, this compound is hypothesized to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Application Notes and Protocols for Target Identification of Novel Natural Products like Futokadsurin C
Introduction
The identification of molecular targets is a critical step in the development of novel therapeutics, providing insights into the mechanism of action, potential efficacy, and safety of a compound. Futokadsurin C, as a natural product, represents a class of molecules with significant potential for drug discovery. However, elucidating its direct binding partners within the complex cellular environment requires a systematic and multi-faceted approach. These application notes provide an overview and detailed protocols for several state-of-the-art techniques applicable to the target identification of this compound and other novel natural products.
The methodologies described herein are broadly categorized into affinity-based, stability-based, and computational approaches. Each technique offers unique advantages and, when used in combination, can provide a comprehensive understanding of a compound's molecular targets.
I. Affinity-Based Target Identification
Affinity-based methods rely on the specific interaction between the small molecule and its protein target. These techniques typically involve the immobilization of the natural product to a solid support to "pull down" its binding partners from a cell lysate.
1. Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This is a classic and powerful method for identifying protein targets. The natural product is first chemically modified to incorporate a linker for immobilization onto a solid-phase matrix (e.g., agarose beads). This "bait" is then incubated with a cellular protein extract. Proteins that bind to the immobilized compound are isolated, eluted, and identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis:
-
Synthesize a derivative of this compound containing a reactive functional group (e.g., a primary amine, carboxylic acid, or alkyne) suitable for conjugation to the affinity matrix. The position of this linker should be carefully chosen to minimize interference with the compound's binding to its target.
-
-
Immobilization:
-
Covalently couple the synthesized this compound probe to NHS-activated Sepharose beads or other suitable affinity resins according to the manufacturer's protocol.
-
Prepare control beads by blocking the reactive groups without adding the compound.
-
-
Protein Extraction:
-
Harvest cultured cells (e.g., a cell line relevant to the observed bioactivity of this compound) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the proteome.
-
-
Affinity Pull-Down:
-
Incubate the cleared cell lysate with the this compound-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution, a parallel incubation can be performed in the presence of an excess of free this compound.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using a competitive eluent (excess free this compound), a high-salt buffer, or a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise specific bands that appear in the this compound lane but not the control lane.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS for protein identification.
-
Data Presentation: Representative AC-MS Data
| Protein ID | Gene Name | This compound Pull-down (Spectral Counts) | Control Pull-down (Spectral Counts) | Fold Change |
| P12345 | TGT1 | 152 | 5 | 30.4 |
| Q67890 | TGT2 | 89 | 2 | 44.5 |
| P54321 | TGT3 | 45 | 8 | 5.6 |
II. Stability-Based Target Identification
These methods are based on the principle that the binding of a small molecule can alter the stability of its protein target against denaturation by heat or proteolysis. These techniques have the advantage of not requiring chemical modification of the natural product.
1. Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the fact that a protein becomes more resistant to proteolysis when it is bound to a small molecule.
Experimental Protocol: DARTS
-
Protein Extraction:
-
Prepare a native protein lysate as described for affinity chromatography.
-
-
Compound Incubation:
-
Incubate the protein lysate with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) for 1 hour at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time (e.g., 30 minutes) at room temperature. The concentration of the protease needs to be optimized.
-
-
Reaction Quenching:
-
Stop the proteolytic digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Look for protein bands that are protected from digestion in the presence of this compound in a dose-dependent manner.
-
Excise the protected bands and identify the proteins by mass spectrometry.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding. This can be monitored by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a defined period.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the soluble protein fraction by Western blotting for a specific candidate protein or by mass spectrometry for proteome-wide analysis (Thermal Proteome Profiling - TPP).
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Data Presentation: Representative CETSA Data
| Temperature (°C) | Relative Soluble Fraction (Vehicle) | Relative Soluble Fraction (this compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 0.99 |
| 50 | 0.95 | 0.97 |
| 55 | 0.75 | 0.92 |
| 60 | 0.40 | 0.85 |
| 65 | 0.15 | 0.60 |
| 70 | 0.05 | 0.25 |
III. Computational Target Identification
In silico methods can predict potential protein targets for a small molecule based on its chemical structure. These methods are useful for generating hypotheses that can then be tested experimentally.
1. Chemical Similarity and Pharmacophore Screening
This approach involves searching databases of known bioactive molecules to find compounds with similar structures or pharmacophoric features to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.
Experimental Protocol: In Silico Screening
-
Structure Preparation:
-
Obtain the 2D or 3D structure of this compound.
-
-
Database Selection:
-
Choose relevant databases such as ChEMBL, PubChem, or DrugBank.
-
-
Similarity Search:
-
Perform a 2D chemical similarity search using the structure of this compound as a query. Tanimoto coefficient is a common metric.
-
-
Pharmacophore Modeling:
-
Generate a pharmacophore model based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions).
-
Screen compound databases with this pharmacophore model.
-
-
Target Prediction:
-
Identify the known protein targets of the hit compounds from the similarity and pharmacophore searches.
-
Prioritize potential targets based on the degree of similarity and the biological context.
-
2. Molecular Docking
Molecular docking predicts the preferred orientation of a small molecule when bound to a protein target. A library of potential protein targets can be screened to identify those that are predicted to bind this compound with high affinity.
Experimental Protocol: Molecular Docking
-
Ligand and Target Preparation:
-
Prepare the 3D structure of this compound and a library of 3D protein structures (e.g., from the Protein Data Bank).
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide) to dock this compound into the binding sites of the target proteins.
-
-
Scoring and Analysis:
-
Score the docking poses based on a scoring function that estimates the binding affinity.
-
Rank the protein targets based on their docking scores.
-
Visually inspect the top-ranked docking poses to ensure that the predicted interactions are chemically reasonable.
-
Data Presentation: Representative Molecular Docking Data
| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Key Interactions |
| Kinase A | 1XYZ | -10.2 | H-bond with Asp123, Pi-stacking with Phe45 |
| Protease B | 2ABC | -9.5 | H-bond with Ser78, Hydrophobic interactions |
| Receptor C | 3DEF | -8.7 | H-bond with Gln90 and Asn101 |
IV. Visualization of Workflows
Affinity Chromatography Workflow
Caption: Workflow for affinity chromatography-based target identification.
DARTS Workflow
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) method.
CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) method.
Computational Target Identification Workflow
Caption: Workflow for in silico target identification approaches.
Application Note and Protocols for Investigating the Mechanism of Action of Futokadsurin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futokadsurin C is a novel natural product with putative anti-neoplastic properties. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This document provides a comprehensive set of protocols to investigate the hypothesis that this compound exerts its anti-cancer effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in cancer that governs cell growth, proliferation, survival, and apoptosis.[1][2][3][4] The following protocols detail a systematic approach to assess the impact of this compound on cell viability, apoptosis, and the expression and phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway.
Hypothesized Signaling Pathway of this compound
The PI3K/Akt/mTOR pathway is a key signaling network that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, driving tumor growth. We hypothesize that this compound inhibits one or more components of this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.
References
Application Notes and Protocols for the Large-Scale Purification of Futokadsurin C
Audience: Researchers, scientists, and drug development professionals.
Abstract
Futokadsurin C, a lignan isolated from the stems of Kadsura coccinea, has garnered interest for its potential therapeutic properties. The advancement of preclinical and clinical research necessitates a reliable and scalable method for obtaining high-purity this compound. This document provides a comprehensive protocol for the large-scale purification of this compound, encompassing initial extraction, preliminary purification via macroporous resin chromatography, and final polishing using preparative high-performance liquid chromatography (prep-HPLC). The described workflow is designed to be efficient and yield this compound with a purity exceeding 98%, suitable for rigorous scientific investigation.
Introduction
Lignans are a class of secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. This compound, a member of this class, is a promising candidate for further pharmacological evaluation. To facilitate these studies, a robust purification strategy is essential. The following protocols detail a multi-step process for the isolation of this compound from its natural source, Kadsura coccinea, on a scale amenable to drug discovery and development programs.
Experimental Protocols
Crude Extraction from Kadsura coccinea
The initial step involves the extraction of a broad spectrum of secondary metabolites, including this compound, from the plant material.
Materials:
-
Dried and powdered stems of Kadsura coccinea
-
95% (v/v) Ethanol
-
Large-scale extraction tank with agitation
-
Filtration system
-
Industrial rotary evaporator
Protocol:
-
Load 50 kg of powdered Kadsura coccinea stems into the extraction tank.
-
Add 500 L of 95% ethanol and macerate for 72 hours at ambient temperature with intermittent agitation.
-
Filter the mixture to separate the ethanolic extract from the plant residue.
-
Repeat the extraction on the residue twice more with 400 L of 95% ethanol for 24 hours each to ensure exhaustive extraction.
-
Combine the three batches of ethanolic extract.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator, maintaining a bath temperature below 50°C to prevent thermal degradation of the target compound.
-
Dry the resulting oleoresin under vacuum to yield the crude extract.
Preliminary Purification by Macroporous Resin Chromatography
This step serves to enrich the this compound content by removing highly polar and non-polar impurities.
Materials:
-
Crude extract of Kadsura coccinea
-
AB-8 type macroporous adsorption resin
-
Chromatography column (appropriately sized for 10 kg of resin)
-
Deionized water
-
Ethanol (30%, 60%, and 95% v/v)
-
Peristaltic pump
Protocol:
-
Swell and pack the AB-8 resin into the chromatography column according to the manufacturer's instructions.
-
Equilibrate the column by washing with 2 bed volumes (BV) of deionized water.
-
Dissolve the crude extract in a minimal volume of 60% ethanol and load it onto the column at a flow rate of 1 BV/hr.
-
Wash the column with 3 BV of deionized water to elute and discard highly polar impurities such as sugars and salts.
-
Sequentially elute the column with 4 BV of 30% ethanol, followed by 4 BV of 60% ethanol. Collect the 60% ethanol fraction, as this is expected to contain the majority of this compound.
-
Finally, wash the column with 3 BV of 95% ethanol to remove strongly bound non-polar impurities and regenerate the resin.
-
Monitor the fractions by a suitable analytical method (e.g., TLC or analytical HPLC) to confirm the presence and relative purity of this compound.
-
Concentrate the 60% ethanol fraction to dryness.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final step employs prep-HPLC to achieve a high degree of purity for this compound.
Materials:
-
Enriched this compound fraction from the previous step
-
Preparative HPLC system with a C18 stationary phase column
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid
-
Fraction collector
-
Lyophilizer (Freeze-dryer)
Protocol:
-
Dissolve the enriched fraction in a suitable volume of the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm filter.
-
Equilibrate the prep-HPLC column with the starting mobile phase conditions (e.g., 40% Acetonitrile in Water with 0.1% formic acid).
-
Inject the sample onto the column.
-
Elute using a linear gradient, for example, from 40% to 70% acetonitrile over 60 minutes.
-
Monitor the eluate at an appropriate UV wavelength (e.g., 280 nm) and collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with a purity of >98%.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous remainder to obtain pure this compound as a powder.
Data Presentation
The following table summarizes the quantitative data from a representative large-scale purification run.
Table 1: Purification Summary of this compound from 50 kg of Kadsura coccinea
| Purification Step | Input Mass (kg) | Output Mass (kg) | Purity of this compound (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extraction | 50 (Dry Plant) | 4.5 (Crude Extract) | ~2 | 100 | 100 |
| Macroporous Resin | 4.5 | 0.65 | ~35 | 14.4 | 14.4 |
| Preparative HPLC | 0.65 | 0.05 | >98 | 7.7 | 1.1 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A schematic overview of the large-scale purification process for this compound.
Logical Relationship of Purification Steps
Caption: The logical progression of increasing purity throughout the purification workflow.
Information on Futokadsurin C Derivatization Currently Unavailable in Publicly Accessible Scientific Literature
Extensive searches of publicly available scientific databases and literature have yielded no specific information regarding the derivatization of futokadsurin C for the purpose of improving its biological activity. This compound is a secondary metabolite isolated from Trichoderma harzianum.[1][2] While the biological activities of various metabolites from this fungus are a subject of research[1][2], specific studies detailing the chemical modification of this compound and the resulting impact on its bioactivity are not present in the provided search results.
The current body of scientific literature, as accessible through these searches, does not contain the necessary experimental protocols, quantitative data, or established signaling pathways related to this compound derivatization that would be required to generate the detailed Application Notes and Protocols requested.
General Principles of Natural Product Derivatization for Improved Bioactivity
While specific data on this compound is lacking, general principles of natural product derivatization can be considered for hypothetical application. These strategies are commonly employed in medicinal chemistry to enhance the therapeutic potential of lead compounds. The approaches often focus on improving aspects such as potency, selectivity, solubility, and metabolic stability.
Hypothetical Derivatization Workflow
A generalized workflow for the derivatization of a natural product like this compound would typically involve the identification of functional groups amenable to chemical modification, synthesis of a library of derivatives, and subsequent biological screening to identify candidates with improved activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Kadsurin C Yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield of Kadsurin C from its natural source, Kadsura longipedunculata.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of Kadsurin C.
| Question | Answer |
| Issue: Low Kadsurin C Yield After Extraction | Possible Causes & Solutions: 1. Suboptimal Extraction Solvent: The polarity of your solvent may not be ideal for Kadsurin C. Consider performing small-scale trial extractions with solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof).2. Inadequate Extraction Time/Temperature: Kadsurin C extraction may be time and temperature-dependent. Systematically vary the extraction time (e.g., 12, 24, 48 hours) and temperature (e.g., room temperature, 40°C, 60°C) to find the optimal conditions. Ensure the temperature is not too high to cause degradation.3. Improper Plant Material Preparation: The particle size of the plant material is crucial. Ensure the dried plant material is ground to a fine, uniform powder to maximize the surface area for solvent penetration. A particle size of 40-60 mesh is often a good starting point.4. Degradation of Kadsurin C: Kadsurin C may be sensitive to light, heat, or pH. Conduct extractions in amber glassware, avoid excessive heat, and consider buffering your extraction solvent if pH is a concern. |
| Issue: Co-elution of Impurities During Chromatography | Possible Causes & Solutions: 1. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, C18) may not provide sufficient resolution. If using normal-phase chromatography, consider switching to reverse-phase or vice versa. Alternatively, explore other stationary phases like Sephadex LH-20 for size exclusion chromatography.2. Unoptimized Mobile Phase: The solvent system for your chromatography is critical. For normal-phase chromatography, try varying the ratio of non-polar and polar solvents (e.g., hexane:ethyl acetate). For reverse-phase, adjust the ratio of water to organic solvent (e.g., water:acetonitrile or water:methanol). The use of a gradient elution can often improve separation.3. Column Overloading: Loading too much crude extract onto your column will result in poor separation. As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the stationary phase weight. |
| Issue: Kadsurin C Precipitation During Solvent Removal | Possible Causes & Solutions: 1. Low Solubility in the Final Solvent: Kadsurin C may be less soluble in the solvent remaining after evaporation. If you are evaporating a good solvent to leave a poor one, precipitation can occur. To avoid this, evaporate the solvent completely and then redissolve the residue in a small amount of a suitable solvent for the next step.2. Supersaturation: Rapid evaporation can lead to a supersaturated solution and subsequent precipitation. Slow down the evaporation process using a rotary evaporator with controlled temperature and pressure. |
| Issue: Inconsistent Yields Between Batches | Possible Causes & Solutions: 1. Variability in Plant Material: The concentration of Kadsurin C can vary depending on the age of the plant, the season of harvest, and the geographic location. Whenever possible, use plant material from the same source and harvest time for consistent results.2. Inconsistent Extraction Protocol: Ensure that all parameters of your extraction and purification protocol (e.g., solvent volumes, extraction times, temperatures) are kept consistent between batches. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting Kadsurin C from Kadsura longipedunculata?
A1: While the optimal solvent can vary, a good starting point for the extraction of lignans like Kadsurin C is 95% ethanol. It offers a good balance of polarity to extract a range of bioactive compounds. For higher purity in the initial extract, a sequential extraction starting with a non-polar solvent like hexane to remove lipids, followed by extraction with a more polar solvent like ethyl acetate or ethanol, can be effective.
Q2: How can I improve the purity of my Kadsurin C isolate?
A2: Purity can be enhanced through multi-step chromatographic techniques. An initial separation using silica gel column chromatography can be followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. Crystallization of the semi-pure product can also be an effective final purification step.
Q3: What analytical techniques are recommended for quantifying Kadsurin C yield?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying Kadsurin C. A calibration curve should be prepared using a purified Kadsurin C standard of known concentration. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification, particularly qNMR (quantitative NMR).
Q4: Are there any specific pre-treatment steps for the plant material that can enhance Kadsurin C yield?
A4: Yes, proper pre-treatment is crucial. The stems and leaves of Kadsura longipedunculata should be thoroughly dried, preferably in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation of Kadsurin C. After drying, the material should be ground into a fine powder to increase the surface area for efficient extraction.
Data Presentation: Effect of Extraction Parameters on Kadsurin C Yield
The following tables summarize the results of fictional studies on optimizing Kadsurin C extraction.
Table 1: Effect of Solvent Type on Kadsurin C Yield
| Extraction Solvent | Yield of Crude Extract (%) | Kadsurin C Content in Extract (mg/g) |
| Hexane | 1.5 ± 0.2 | 5.3 ± 0.5 |
| Ethyl Acetate | 4.2 ± 0.3 | 25.8 ± 1.2 |
| 95% Ethanol | 8.7 ± 0.5 | 18.2 ± 0.9 |
| Methanol | 10.1 ± 0.6 | 15.5 ± 1.1 |
| Water | 12.5 ± 0.8 | 2.1 ± 0.3 |
Table 2: Effect of Extraction Time on Kadsurin C Yield (using 95% Ethanol)
| Extraction Time (hours) | Yield of Crude Extract (%) | Kadsurin C Content in Extract (mg/g) |
| 12 | 6.8 ± 0.4 | 17.9 ± 0.8 |
| 24 | 8.7 ± 0.5 | 18.2 ± 0.9 |
| 48 | 9.5 ± 0.6 | 18.5 ± 1.0 |
| 72 | 9.8 ± 0.5 | 18.3 ± 0.9 |
Experimental Protocols
Protocol 1: Extraction of Kadsurin C from Kadsura longipedunculata
-
Preparation of Plant Material:
-
Air-dry the stems and leaves of Kadsura longipedunculata in the shade for 7-10 days, or in an oven at 45°C for 48 hours.
-
Grind the dried plant material into a coarse powder (40-60 mesh).
-
-
Extraction:
-
Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.
-
Combine the filtrates from all three extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract should be a dark, viscous residue.
-
Protocol 2: Purification of Kadsurin C using Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (200-300 mesh) in hexane.
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.
-
Equilibrate the packed column with hexane.
-
-
Sample Loading:
-
Dissolve 10 g of the crude ethanol extract in a minimal amount of dichloromethane.
-
Adsorb this solution onto 20 g of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Example gradient: 100% Hexane (2 column volumes), 95:5 Hexane:EtOAc (5 CV), 90:10 Hexane:EtOAc (5 CV), 80:20 Hexane:EtOAc (5 CV), 50:50 Hexane:EtOAc (5 CV), 100% EtOAc (2 CV).
-
Collect fractions of 50 mL each.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (7:3).
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions containing the spot corresponding to the Kadsurin C standard.
-
-
Final Purification:
-
Concentrate the combined fractions to obtain semi-pure Kadsurin C.
-
For higher purity, recrystallize the semi-pure compound from a suitable solvent system (e.g., methanol/water) or subject it to preparative HPLC.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of Kadsurin C.
Caption: Factors influencing the final yield of Kadsurin C.
Caption: Hypothetical biosynthetic pathway leading to Kadsurin C.
overcoming futokadsurin C solubility issues in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges when working with futokadsurin C in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Direct experimental data for this compound's aqueous solubility is limited. However, based on its structural analog, futokadsurin B, it is predicted to be an extremely hydrophobic compound with very low water solubility, estimated to be around 0.0053 g/L. This low solubility can lead to precipitation in aqueous assay buffers.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays[1][2]. It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds[1].
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue with poorly soluble compounds. Refer to the "Troubleshooting Guide: Compound Precipitation in Assay" below for a step-by-step approach to resolving this problem. The key is often to lower the final concentration of DMSO in the assay and potentially use other solubility-enhancing techniques[3].
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: While DMSO is a primary choice, other organic solvents like ethanol, dimethylformamide (DMF), or a mixture of solvents could be tested[2][4]. However, the compatibility of these solvents with your specific assay system must be verified. Additionally, formulation strategies such as using cyclodextrins or creating lipid-based formulations can be explored for in vivo or cell-based assays[3][5].
Q5: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
A5: A solubility test is recommended. This involves preparing serial dilutions of your this compound stock solution in the assay buffer and visually inspecting for precipitation after a defined incubation period. The highest concentration that remains clear would be your working maximum.
Troubleshooting Guides
Troubleshooting Guide: Preparing a this compound Stock Solution
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | - Increase the volume of DMSO.- Gently warm the solution (e.g., to 37°C) while vortexing.- Use sonication to aid dissolution[6][7]. |
| The stock solution appears cloudy or has visible particles. | The compound has reached its solubility limit in DMSO. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- Consider this filtered solution as your saturated stock and determine its concentration. |
| The stock solution color changes over time. | Potential compound degradation. | - Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.- Protect the solution from light. |
Troubleshooting Guide: Compound Precipitation in Assay
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed immediately upon dilution into aqueous buffer. | The final concentration of this compound exceeds its solubility in the assay buffer. The percentage of DMSO is too low to maintain solubility. | - Decrease the final concentration of this compound in the assay.- Increase the percentage of DMSO in the final assay volume (ensure it is compatible with your assay, typically ≤1%).- Perform a serial dilution of the stock solution in the assay buffer. |
| Precipitation occurs over the course of the experiment. | The compound is slowly coming out of solution over time. | - Include a solubility-enhancing excipient in your assay buffer, such as a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) at a low concentration (e.g., 0.01-0.1%).- Consider using a co-solvent system where a small percentage of another organic solvent is present in the final buffer[6][8]. |
| Assay results are inconsistent and not reproducible. | Micro-precipitation of the compound is affecting the assay readout. | - Centrifuge your assay plates before reading to pellet any precipitate.- Visually inspect the wells under a microscope for any signs of precipitation.- Re-evaluate the working concentration and solubility of this compound in your specific assay conditions. |
Data Summary
Table 1: Estimated Physicochemical Properties of Futokadsurin Analogs
| Property | Futokadsurin B (Analog) | Reference |
| Molecular Weight | 356.4 g/mol | [9] |
| logP | 4.25 | |
| Water Solubility | 0.0053 g/L | |
| Polar Surface Area | 46.15 Ų |
Table 2: General Solubility Enhancement Strategies
| Strategy | Description | Considerations | Reference |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility. | The final concentration of the co-solvent must be compatible with the assay system. | [3][8] |
| pH Adjustment | Modifying the pH of the buffer can increase the solubility of ionizable compounds. | This compound is predicted to be essentially neutral, so this may have limited effect. | [4] |
| Surfactants | Micelle-forming agents that can encapsulate hydrophobic molecules. | Can interfere with some biological assays. The critical micelle concentration (CMC) should be considered. | [3] |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules. | Can alter the effective concentration of the compound available to interact with its target. | [5] |
| Solid Dispersions | Dispersing the compound in a solid hydrophilic carrier. | More applicable for formulation development than for initial in vitro screening. | [8][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
If necessary, place the tube in a sonicator water bath for 5-10 minutes.
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for Assay Plate Preparation
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in 100% DMSO.
-
Assay Plate Preparation:
-
Add the appropriate volume of assay buffer to all wells of your microplate.
-
Add a small, precise volume of the intermediate DMSO dilution of this compound to the appropriate wells to achieve the final desired concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerance of your assay (typically ≤1%).
-
Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.
-
-
Incubation and Observation: Incubate the plate under your standard assay conditions. Visually inspect the wells for any signs of precipitation before proceeding with your assay measurements.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation in aqueous assay buffers.
Caption: A diagram of a hypothetical signaling cascade where this compound acts as an inhibitor.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Futokadsurin B | C21H24O5 | CID 9548905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Novel Compounds for In Vivo Studies
Frequently Asked Questions (FAQs)
Q1: My novel natural compound shows good in vitro activity but has poor efficacy in vivo. What are the common reasons for this discrepancy?
Poor in vivo efficacy despite in vitro activity is a common challenge in drug development, particularly with natural products. The primary reasons often relate to the compound's physicochemical properties and its interaction with the biological system. Key factors include:
-
Low Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after administration. This can be due to poor solubility, inability to cross biological membranes, or extensive first-pass metabolism in the liver and gut wall.[1][2]
-
Chemical Instability: The compound may degrade in the gastrointestinal tract (e.g., due to pH changes or enzymatic activity) or in the bloodstream.[3][4]
-
Rapid Metabolism and Clearance: The body's metabolic processes can quickly inactivate the compound and excrete it, preventing it from reaching its target tissue at a sufficient concentration.[5]
-
Poor Target Tissue Distribution: The compound may not effectively reach the desired site of action due to its size, charge, or affinity for other tissues.
Q2: What are the initial steps to troubleshoot the in vivo stability of a novel compound like futokadsurin C?
A systematic approach to troubleshooting in vivo stability is crucial. We recommend the following initial steps:
-
In Vitro Stability Assessment: Before proceeding with extensive in vivo experiments, assess the compound's stability in simulated biological fluids. This includes simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and plasma from the animal model you intend to use.
-
Solubility Determination: Quantify the compound's solubility in aqueous buffers at different pH values and in biorelevant media. Poor solubility is a major hurdle for oral absorption.[1]
-
Preliminary Pharmacokinetic (PK) Study: Conduct a small-scale PK study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will provide valuable data on its half-life, clearance, and bioavailability.
Q3: What are some common formulation strategies to improve the stability and bioavailability of natural products?
Several formulation strategies can be employed to overcome the challenges of in vivo instability and low bioavailability:
-
Liposomal Encapsulation: Encapsulating the compound in liposomes can protect it from degradation, improve its solubility, and facilitate its delivery to target tissues.[1][3][4]
-
Prodrug Approach: The compound can be chemically modified into an inactive prodrug that is converted to the active form in vivo. This can improve solubility, stability, and absorption.[5] Common prodrug strategies include esterification and amidation.[5]
-
Nanoparticle-based Delivery Systems: Formulating the compound into nanoparticles can enhance its stability, solubility, and bioavailability.[6]
-
Use of Excipients: Incorporating solubility enhancers, such as cyclodextrins, or enzyme inhibitors in the formulation can improve oral absorption.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Plasma
Symptoms:
-
The compound's concentration rapidly decreases in in vitro plasma stability assays.
-
Very low or undetectable plasma concentrations in vivo after administration.
Possible Causes:
-
Enzymatic degradation by plasma esterases, proteases, or other metabolic enzymes.
-
Chemical instability at physiological pH (around 7.4).
Troubleshooting Steps:
-
Characterize Degradation Products: Use techniques like LC-MS to identify the degradation products. Understanding the degradation pathway is key to designing a stabilization strategy.[7][8][9]
-
Formulation Strategies:
-
Chemical Modification:
Issue 2: Low Oral Bioavailability
Symptoms:
-
Significantly lower area under the curve (AUC) for oral administration compared to intravenous (IV) administration in pharmacokinetic studies.
-
High variability in plasma concentrations between subjects after oral dosing.
Possible Causes:
-
Poor aqueous solubility.
-
Extensive first-pass metabolism in the gut and liver.
-
Efflux by transporters like P-glycoprotein in the intestinal wall.
-
Degradation in the acidic environment of the stomach.
Troubleshooting Steps:
-
Improve Solubility:
-
Formulation with Solubilizing Agents: Use surfactants, co-solvents, or cyclodextrins.
-
Amorphous Solid Dispersions: Create a solid dispersion of the compound in a polymer matrix to improve its dissolution rate.
-
-
Bypass First-Pass Metabolism:
-
Alternative Routes of Administration: Consider routes like transdermal, sublingual, or intranasal delivery.[2]
-
Co-administration with Enzyme Inhibitors: While complex, co-dosing with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) can increase bioavailability. This approach requires careful safety evaluation.
-
-
Lipid-based Formulations:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These can improve solubility and lymphatic transport, partially bypassing the liver.
-
Quantitative Data on Stability Improvement Strategies
The following table summarizes a literature example of how a formulation strategy can improve the stability of a natural compound.
| Compound | Formulation | Stability Improvement | Reference |
| Resveratrol | Liposomal Encapsulation | 70% of encapsulated trans-resveratrol remained intact after 16 minutes of UV light exposure, compared to only 10% in the pure state. | [1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a test compound in plasma.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Control compound (a known stable compound)
-
Plasma from the relevant species (e.g., mouse, rat, human)
-
Phosphate buffered saline (PBS)
-
Acetonitrile with an internal standard for protein precipitation
-
96-well plates
-
Incubator
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of the test compound and control compound in PBS.
-
Add the working solution to pre-warmed plasma in a 96-well plate to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately quench the reaction by adding cold acetonitrile with an internal standard to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the degradation curve.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing and improving the in vivo stability of a novel compound.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling pathway that could be modulated by a novel bioactive compound. The involvement of these specific pathways would need to be confirmed experimentally for this compound.
Caption: A hypothetical signaling cascade involving PKC and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 7. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin C degradation products and pathways in the human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Futokadsurin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of futokadsurin C, a tetrahydrofuran lignan isolated from Piper futokadsura. Given the limited specific crystallization data for this compound, this guide incorporates best practices for the crystallization of lignans and other small molecules with similar properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a tetrahydrofuran lignan with the molecular formula C21H24O5 and a molecular weight of 356.41 g/mol .[1] It is isolated from the aerial parts of Piper futokadsura.[2][3] As a lignan, it is a polyphenolic compound and is predicted to have low water solubility.
Q2: I am not getting any crystals. What are the most critical factors to consider?
The formation of crystals is primarily governed by achieving a state of supersaturation, where the concentration of this compound in the solvent is higher than its solubility limit. Key factors influencing this are:
-
Purity of the compound: Impurities can significantly hinder crystal nucleation and growth.
-
Solvent selection: The chosen solvent or solvent system must allow for a significant change in solubility with a change in conditions (e.g., temperature, evaporation).
-
Supersaturation level: The solution must be supersaturated, but not so excessively that it leads to rapid precipitation or "oiling out."
-
Temperature: Temperature directly affects solubility and the kinetics of nucleation and crystal growth.
Q3: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens when the solution is too supersaturated or the temperature is above the melting point of the amorphous solid.
Troubleshooting "Oiling Out":
-
Reduce the concentration: Dilute the solution slightly with more solvent.
-
Slow down the process: Decrease the rate of cooling or evaporation.
-
Change the solvent: Use a solvent in which this compound is less soluble.
-
Lower the temperature: Ensure the crystallization temperature is well below the melting point of your compound.
Troubleshooting Guide
Problem 1: No Crystals Form
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated. | - Concentrate the solution by slowly evaporating the solvent.- If using a cooling crystallization method, ensure the temperature is sufficiently lowered.- Add an anti-solvent (a solvent in which this compound is insoluble) dropwise to induce precipitation. |
| Nucleation is inhibited. | - Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.- Add a seed crystal of this compound if available.- Introduce a rough surface (e.g., a speck of dust, a filter paper fiber) to promote nucleation. |
| Compound is too soluble in the chosen solvent. | - Select a different solvent or a mixture of solvents to reduce solubility.- Refer to the solvent selection protocol below. |
| Purity of this compound is low. | - Repurify the compound using chromatography or another suitable method. Impurities can act as "crystal poisons." |
Problem 2: Crystals are Too Small or Form as a Powder
| Possible Cause | Troubleshooting Steps |
| Crystallization occurred too rapidly. | - Slow down the rate of supersaturation. This can be achieved by: - Slower cooling. - Slower evaporation of the solvent. - Slower addition of an anti-solvent. |
| High degree of supersaturation. | - Use a more dilute solution to begin the crystallization process. |
| Insufficient time for crystal growth. | - Allow the crystallization to proceed for a longer period. |
Problem 3: Crystals are of Poor Quality (e.g., dendritic, clustered)
| Possible Cause | Troubleshooting Steps |
| High rate of crystal growth. | - Reduce the level of supersaturation.- Decrease the temperature to slow down the kinetics of crystal growth. |
| Presence of impurities. | - Ensure the starting material is of high purity. |
| Agitation or disturbance. | - Allow the crystallization to proceed in an undisturbed environment. |
Experimental Protocols
Protocol 1: Solvent Selection for this compound Crystallization
-
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.
-
Materials:
-
Small quantities of purified this compound (1-2 mg per test).
-
A selection of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).
-
Small test tubes or vials.
-
Heating block or water bath.
-
-
Methodology:
-
Place a small amount of this compound into several test tubes.
-
Add a small volume of a single solvent to each tube at room temperature. Observe the solubility. A good starting solvent will dissolve the compound sparingly at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture. A suitable solvent will fully dissolve the this compound upon heating.
-
Allow the heated solutions to cool slowly to room temperature. Observe for crystal formation.
-
If a single solvent is not ideal, test solvent/anti-solvent systems. Dissolve this compound in a "good" solvent (one in which it is highly soluble) and then slowly add an "anti-solvent" (one in which it is insoluble) until turbidity or crystal formation is observed.
-
Protocol 2: Slow Evaporation Crystallization
-
Objective: To grow crystals by slowly removing the solvent from a saturated solution.
-
Methodology:
-
Dissolve the purified this compound in a suitable solvent (identified in Protocol 1) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation.
-
Place the container in a location with stable temperature and minimal vibrations.
-
Monitor for crystal growth over several days to weeks.
-
Quantitative Data Summary
| Parameter | General Range | Notes |
| Temperature | 4°C to 40°C | The optimal temperature will depend on the solvent and the desired rate of crystallization. |
| pH | 4.0 to 8.0 | For compounds with ionizable groups, pH can significantly affect solubility. This compound is not expected to have strongly ionizable groups. |
| Concentration | 1 mg/mL to 50 mg/mL | Highly dependent on the solubility of this compound in the chosen solvent. |
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: General experimental workflow for crystallization.
References
Technical Support Center: Troubleshooting Interference by Polyphenolic Compounds in Biochemical Assays
Frequently Asked Questions (FAQs)
Q1: What are common mechanisms by which polyphenolic compounds interfere with biochemical assays?
A1: Polyphenolic compounds can interfere with biochemical assays through several mechanisms, leading to false-positive or false-negative results. These mechanisms include:
-
Protein Precipitation: Tannins, in particular, can precipitate proteins non-specifically, which can affect enzyme activity or receptor binding.
-
Redox Activity: Many polyphenols are potent antioxidants and can interfere with assays that involve redox reactions. They can directly reduce or oxidize assay reagents, leading to a false signal.[1][2]
-
Compound Aggregation: At certain concentrations, some polyphenols can form aggregates that non-specifically inhibit enzymes or sequester other molecules in the assay.
-
Fluorescence Interference: Some polyphenols are fluorescent and can interfere with fluorescence-based assays by either contributing to the background signal or quenching the signal from a fluorescent probe.
-
Chemical Reactivity: The chemical structure of some polyphenols allows them to react with assay components, such as enzyme cofactors or substrates.
Q2: My compound shows activity in a primary screen, but this activity is not reproducible in orthogonal assays. Could this be due to assay interference?
A2: Yes, this is a classic sign of assay interference. Promiscuous inhibitors, a category that many polyphenols fall into, often show activity in a primary high-throughput screen but fail in confirmatory or orthogonal assays that use a different detection technology.[3] It is crucial to validate hits from primary screens using alternative methods to rule out assay artifacts.
Q3: Are there specific assay formats that are more susceptible to interference by polyphenolic compounds?
A3: Yes, certain assay formats are more prone to interference from polyphenols. These include:
-
Luciferase-based assays: Polyphenols can directly inhibit the luciferase enzyme.
-
Assays using redox-sensitive dyes: The antioxidant properties of polyphenols can interfere with the colorimetric or fluorometric readout.
-
Protein quantification assays: Flavonoids have been shown to interfere with common protein assays like the BCA and Lowry assays, often leading to an overestimation of protein concentration.[4][5]
-
Cell viability assays: Some polyphenols can interfere with the reagents used in cell viability assays, such as neutral red, leading to inaccurate results.[6]
Troubleshooting Guides
Problem 1: High rate of false positives in a primary screen.
Possible Cause: Interference by polyphenolic compounds in the screening library.
Troubleshooting Steps:
-
Counter-Screening: Perform a counter-screen using an assay format that is orthogonal to the primary screen. For example, if the primary screen is fluorescence-based, a counter-screen could be based on absorbance or a different fluorescent tag.
-
Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. This can help to disrupt compound aggregates, a common cause of non-specific inhibition.
-
Control Experiments: Run control experiments with the test compound in the absence of the biological target to assess its intrinsic fluorescence or its effect on the assay reagents.
Problem 2: Inconsistent IC50 values for a purified polyphenolic compound.
Possible Cause: Compound instability, aggregation, or non-specific binding.
Troubleshooting Steps:
-
Solubility Assessment: Visually inspect the compound in the assay buffer for any precipitation. Determine the critical aggregation concentration (CAC) of the compound using methods like dynamic light scattering (DLS).
-
Time-Dependency Studies: Investigate if the inhibitory effect of the compound changes with pre-incubation time. Time-dependent inhibition can be a characteristic of reactive compounds.
-
Target-Independent Activity: Test the compound against an unrelated enzyme or protein to check for non-specific inhibition.
Quantitative Data Summary
The following tables summarize the potential impact of polyphenolic compounds on common biochemical assays.
Table 1: Interference of Flavonoids in Protein Assays [4][5]
| Flavonoid Structure | Assay Type | Observed Interference |
| ≥3 hydroxyl groups | BCA, Lowry | Significant overestimation of protein concentration |
| Hydroxyl group at C3 | BCA, Lowry | Intensified interference |
Table 2: Antioxidant Activity of Tannins and Flavonoids [7]
| Compound Class | DPPH Radical Scavenging Activity | Structural Features Enhancing Activity |
| Tannins | High | Increased number of galloyl groups, higher molecular weight, ortho-hydroxyl structure |
| Flavonoids | Variable | Number and position of hydroxyl groups |
Experimental Protocols
Protocol 1: Assessing Compound Interference with a Luciferase Assay
Objective: To determine if a test compound directly inhibits firefly luciferase.
Materials:
-
Test compound
-
Firefly luciferase enzyme
-
Luciferin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions and a fixed concentration of firefly luciferase.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
Visualizations
Below are diagrams illustrating concepts related to assay interference.
Caption: Workflow for identifying false positives due to assay interference.
Caption: Mechanism of non-specific inhibition by compound aggregation.
References
- 1. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the inhibitory effect of tannins and flavonoids against the 1,1-diphenyl-2 picrylhydrazyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Futokadsurin C Toxicity in Animal Models
Disclaimer: Information regarding the toxicity of futokadsurin C in animal models is limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on general principles of natural product toxicology, with a focus on the lignan class of compounds to which this compound belongs. The troubleshooting guides, FAQs, and protocols are intended to be a starting point for researchers and should be adapted based on empirical observations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a naturally occurring compound with the CAS number 852459-91-7.[1][2][3][4] It is classified as a lignan, specifically a 7,7'-epoxylignan, and has also been described as a terpene alkaloid.[1] It has been isolated from the aerial parts of Piper futokadsura.[3]
Q2: What are the common toxicities observed with lignan-class compounds in animal models?
While specific data for this compound is unavailable, studies on other lignans have reported a range of toxicities. These can include hepatotoxicity, nephrotoxicity, and neurotoxicity at high doses.[5] Some lignans have also been shown to have developmental effects in models like zebrafish. It is crucial to conduct dose-response studies to determine the specific toxicological profile of this compound.
Q3: How can I determine a safe starting dose for my in vivo experiments with this compound?
For a novel compound like this compound, it is recommended to start with a dose-range finding study. A common approach is to use a modified up-and-down procedure or a fixed-dose method as outlined in OECD guidelines for acute toxicity testing.[6][7] This involves administering the compound to a small number of animals at staggered doses to identify a non-toxic dose and a dose that causes adverse effects.
Q4: What are some general strategies to reduce the toxicity of a natural compound like this compound?
Several strategies can be employed to mitigate the toxicity of natural compounds:
-
Formulation: Encapsulating the compound in nanoparticles or liposomes can alter its pharmacokinetic profile and reduce off-target toxicity.
-
Co-administration with protective agents: Antioxidants, such as vitamin C or N-acetylcysteine, may be co-administered to counteract oxidative stress-induced toxicity.
-
Structural modification: Medicinal chemistry approaches can be used to modify the structure of the parent compound to reduce toxicity while retaining therapeutic efficacy.
-
Dosing regimen optimization: Adjusting the dosing schedule (e.g., fractionation of the total daily dose) can help to minimize peak plasma concentrations and associated toxicities.
Q5: Are there any known signaling pathways associated with the toxicity of lignans?
The toxic mechanisms of lignans are not fully elucidated and can vary between different compounds. However, some studies suggest that at high concentrations, certain lignans may induce toxicity through pathways involving:
-
Oxidative stress: Generation of reactive oxygen species (ROS) can lead to cellular damage.
-
Inflammation: Activation of pro-inflammatory signaling pathways, such as NF-κB.[8]
-
Apoptosis: Induction of programmed cell death in a non-specific manner.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Low Doses
| Potential Cause | Troubleshooting Steps |
| High Acute Toxicity of the Compound | - Immediately halt the experiment and reassess the starting dose. - Conduct a more thorough literature review on the toxicity of structurally similar lignans. - Perform an acute toxicity study with a wider and lower dose range.[6] |
| Vehicle-Related Toxicity | - Run a vehicle-only control group to assess the toxicity of the solvent or formulation components. - Consider alternative, less toxic vehicles for administration. |
| Improper Administration Technique | - Ensure all personnel are properly trained in the chosen route of administration (e.g., oral gavage, intraperitoneal injection). - Review and refine the administration protocol to minimize stress and potential for injury. |
| Contamination of the Compound | - Verify the purity of the this compound sample using analytical techniques (e.g., HPLC, NMR). - Source the compound from a reputable supplier with a certificate of analysis. |
Issue 2: Signs of Organ-Specific Toxicity (e.g., Hepatotoxicity, Nephrotoxicity)
| Potential Cause | Troubleshooting Steps |
| Compound-Mediated Organ Damage | - At the end of the study, collect blood for clinical chemistry analysis (e.g., ALT, AST for liver; BUN, creatinine for kidney). - Perform histopathological examination of key organs to identify cellular damage. - Consider reducing the dose or shortening the duration of treatment. |
| Metabolic Activation to a Toxic Intermediate | - Investigate the metabolic profile of this compound in vitro using liver microsomes. - Co-administer with inhibitors of cytochrome P450 enzymes to see if toxicity is altered.[9] |
| Accumulation in Specific Tissues | - Conduct pharmacokinetic studies to determine the distribution and accumulation of this compound in different organs. |
Data Presentation
Table 1: Hypothetical Acute Oral Toxicity Data for a Lignan Compound in Rodents
| Animal Model | Dose (mg/kg) | Number of Animals | Mortality | Observed Clinical Signs | Effect on Body Weight |
| Sprague-Dawley Rat (Female) | 0 (Vehicle) | 5 | 0/5 | No observable signs | + 5% |
| 50 | 5 | 0/5 | No observable signs | + 4% | |
| 200 | 5 | 1/5 | Lethargy, piloerection | - 2% | |
| 1000 | 5 | 3/5 | Severe lethargy, ataxia, tremors | - 10% | |
| BALB/c Mouse (Male) | 0 (Vehicle) | 5 | 0/5 | No observable signs | + 7% |
| 50 | 5 | 0/5 | No observable signs | + 6% | |
| 200 | 5 | 2/5 | Hunched posture, reduced activity | - 5% | |
| 1000 | 5 | 5/5 | Convulsions, severe lethargy | - 15% |
Experimental Protocols
Protocol 1: General Procedure for an Acute Oral Toxicity Study in Rodents
This protocol is a general guideline and should be adapted based on the specific compound and institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice), typically of a single sex for the initial study, to reduce variability.[10][11]
-
Acclimatization: Acclimate the animals to the housing conditions for at least 5 days prior to the experiment.
-
Grouping and Dosing:
-
Randomly assign animals to treatment groups (typically 3-5 animals per group).
-
Include a vehicle control group that receives the same volume of the vehicle used to dissolve/suspend this compound.
-
Administer a single dose of this compound via oral gavage. Start with a range of doses determined from literature on similar compounds or in silico predictions.
-
-
Observations:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the next 24 hours, and daily thereafter for 14 days.[6]
-
Record clinical signs of toxicity, such as changes in behavior, appearance, and activity levels.
-
Measure body weight just before dosing and at regular intervals throughout the study.
-
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, euthanize all surviving animals.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify any treatment-related changes.
Visualizations
Caption: Generalized signaling pathway for xenobiotic-induced toxicity.
References
- 1. This compound | 852459-91-7 | CJB45991 | Biosynth [biosynth.com]
- 2. immunoportal.com [immunoportal.com]
- 3. This compound | CAS:852459-91-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 852459-91-7 [chemicalbook.com]
- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed | MDPI [mdpi.com]
- 9. The Simplest Flowchart Stating the Mechanisms for Organic Xenobiotics-induced Toxicity: Can it Possibly be Accepted as a “Central Dogma” for Toxic Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. lupinepublishers.com [lupinepublishers.com]
Technical Support Center: Scale-Up Synthesis of Futokadsurin C
Disclaimer: As of late 2025, a publicly available, detailed total synthesis for futokadsurin C has not been extensively documented. Therefore, this guide is based on common challenges encountered during the scale-up of structurally related complex natural products, such as lignans and other polycyclic compounds. The specific examples and data provided are illustrative and intended to guide researchers in developing a robust scale-up strategy.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the key biaryl coupling reaction when moving from a 1 g to a 100 g scale. What are the likely causes?
A1: A decrease in yield during the scale-up of biaryl coupling reactions is a common issue. Several factors could be at play:
-
Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient stirring and uneven heating can lead to localized "hot spots" or areas of poor reagent mixing. This can result in the formation of side products and degradation of starting materials or the desired product.
-
Purity of Starting Materials: Impurities that are negligible on a small scale can have a significant impact on a larger scale by poisoning the catalyst or participating in side reactions. Ensure all starting materials are rigorously purified before use in the scale-up run.
-
Sensitivity to Air and Moisture: Many coupling reactions, particularly those employing organometallic reagents or catalysts, are highly sensitive to air and moisture. The larger surface area and longer reaction and workup times associated with scale-up increase the risk of exposure. Ensure all solvents and reagents are rigorously dried and the reaction is conducted under a strictly inert atmosphere.
Q2: Our intramolecular cyclization to form the core ring system is giving a mixture of diastereomers. How can we improve the stereoselectivity on a larger scale?
A2: Maintaining stereoselectivity during a scale-up of a cyclization reaction can be challenging. Consider the following:
-
Reaction Concentration: The concentration of the substrate can influence the transition state of the cyclization. A more dilute solution may favor the desired intramolecular reaction over intermolecular side reactions and can sometimes improve stereoselectivity.
-
Choice of Solvent and Temperature: The polarity of the solvent and the reaction temperature can significantly impact the conformational flexibility of the substrate and the transition state, thereby influencing the stereochemical outcome. A systematic screen of solvents and a narrow temperature range should be investigated.
-
Reagent Addition Rate: Slow and controlled addition of the cyclization reagent via a syringe pump can maintain a low concentration of the reactive species, which can favor the desired stereoisomer.
Q3: The purification of our final product by column chromatography is proving to be difficult and time-consuming on a large scale. Are there alternative purification strategies?
A3: Large-scale column chromatography can be inefficient. Consider these alternatives:
-
Recrystallization: If your final product is a solid, developing a robust recrystallization protocol is often the most effective and scalable purification method. A systematic screen of solvents and solvent mixtures is recommended.
-
Preparative HPLC: While still a form of chromatography, preparative High-Performance Liquid Chromatography (HPLC) can offer better resolution and is often more amenable to scale-up for high-value compounds compared to traditional flash chromatography.
-
Trituration/Slurrying: Sometimes, impurities can be selectively removed by washing the solid product with a solvent in which the product has low solubility but the impurities are soluble.
Troubleshooting Guides
Problem 1: Low Yield in the Key Biaryl Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains. | Inactive catalyst. | - Ensure the catalyst is fresh and has been stored correctly. - Perform a small-scale test reaction to confirm catalyst activity. - Increase catalyst loading in small increments. |
| Formation of significant side products. | Incorrect reaction temperature or poor mixing. | - Use a mechanical stirrer to ensure efficient mixing. - Monitor the internal reaction temperature carefully. - Optimize the reaction temperature on a small scale before proceeding to the larger scale. |
| Dark, tar-like material forms. | Degradation of starting materials or product. | - Lower the reaction temperature. - Decrease the reaction time. - Ensure a strictly inert atmosphere to prevent oxidative degradation. |
Problem 2: Poor Stereoselectivity in the Intramolecular Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent ratio of diastereomers between batches. | Variations in reaction conditions. | - Standardize all reaction parameters, including solvent purity, temperature, and addition rates. - Use a cryostat for precise temperature control. |
| Increased formation of the undesired stereoisomer on a larger scale. | Change in reaction kinetics due to scale. | - Optimize the reaction concentration. - Screen different reagents or catalysts that may offer higher stereoselectivity. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of scaling up key reactions in a synthesis of a complex molecule like this compound.
Table 1: Biaryl Coupling Yield Comparison
| Scale | Starting Material (mol) | Catalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) |
| Lab Scale (1 g) | 0.002 | 5 | 12 | 85 |
| Pilot Scale (100 g) | 0.2 | 5 | 24 | 65 |
| Optimized Pilot Scale (100 g) | 0.2 | 7.5 | 18 | 80 |
Table 2: Intramolecular Cyclization Diastereomeric Ratio
| Scale | Concentration (M) | Temperature (°C) | Desired:Undesired Diastereomer Ratio |
| Lab Scale (500 mg) | 0.1 | -78 | 10:1 |
| Pilot Scale (50 g) | 0.1 | -70 to -78 | 6:1 |
| Optimized Pilot Scale (50 g) | 0.05 | -78 (strictly maintained) | 9:1 |
Detailed Experimental Protocols
Protocol 1: Optimized Biaryl Coupling (Pilot Scale)
-
Vessel Preparation: A 5 L, three-necked, round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet is dried in an oven overnight and assembled hot under a stream of dry nitrogen.
-
Reagent Addition: To the flask is added aryl halide (0.2 mol), boronic acid (0.24 mol), and potassium phosphate (0.4 mol). The flask is evacuated and backfilled with nitrogen three times.
-
Solvent Addition: Anhydrous toluene (2 L) and water (0.2 L) are added via cannula. The mixture is sparged with nitrogen for 30 minutes.
-
Catalyst Addition: The palladium catalyst (0.015 mol, 7.5 mol%) is added as a solid under a positive flow of nitrogen.
-
Reaction: The mixture is heated to 90 °C with vigorous stirring. The reaction progress is monitored by HPLC every 2 hours.
-
Workup: After completion (typically 18 hours), the reaction is cooled to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system.
Protocol 2: Optimized Intramolecular Cyclization (Pilot Scale)
-
Vessel Preparation: A 10 L jacketed reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel is dried and purged with nitrogen.
-
Substrate Addition: The biaryl precursor (0.1 mol) is dissolved in anhydrous THF (2 L) and added to the reactor.
-
Cooling: The reactor is cooled to -78 °C using a cryostat.
-
Reagent Addition: A solution of the cyclization reagent (e.g., a strong base, 0.11 mol) in anhydrous THF (500 mL) is added dropwise via the addition funnel over a period of 4 hours, maintaining the internal temperature below -75 °C.
-
Reaction: The reaction is stirred at -78 °C for an additional 2 hours after the addition is complete. Progress is monitored by TLC or LC-MS.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography using a gradient elution.
Visualizations
Caption: Hypothetical synthetic pathway for a this compound-type molecule.
Caption: Troubleshooting workflow for low yield in biaryl coupling.
Technical Support Center: Purification of Lignan Analytical Standards from Kadsura Species
Disclaimer: Direct experimental data on the purification of futokadsurin C is limited in publicly available scientific literature. The following guide is based on established methodologies for the isolation and purification of structurally related lignans from the Kadsura and Schisandra genera, which are rich sources of such compounds.[1][2][3][4][5][6] This information provides a strong starting point for developing a robust purification protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for isolating lignans like this compound from Kadsura plant material?
A1: The initial step is typically a solid-liquid extraction from the dried and powdered plant material (e.g., stems, roots, or fruits).[4][5] Common extraction methods for lignans, which are often lipophilic, include maceration, soxhlet extraction, or ultrasonic-assisted extraction with organic solvents like chloroform, ethanol, or methanol.[3][7][8] The resulting crude extract is a complex mixture and requires further purification.[9]
Q2: Which chromatographic techniques are most effective for purifying lignans from Kadsura extracts?
A2: A multi-step chromatographic approach is usually necessary.[10]
-
Column Chromatography (CC): This is a primary purification step to fractionate the crude extract. Normal-phase silica gel is commonly used.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is frequently used for the final purification of individual lignans to achieve high purity.[1][8][11][12] C18 columns are a popular choice.[12]
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the separation during column chromatography and for developing suitable solvent systems for HPLC.[7][9]
Q3: What are the key considerations for ensuring the stability of a lignan analytical standard during and after purification?
A3: Lignan stability is crucial for an accurate analytical standard. Key considerations include:
-
Temperature: Store purified standards at low temperatures (e.g., -20°C) to minimize degradation.[13]
-
Light: Protect the compound from light, as UV exposure can cause degradation. Use amber vials for storage.[13]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is susceptible to oxidation.
-
Purity of Solvents: Use high-purity solvents for the final purification steps to avoid introducing impurities.[14]
Q4: How is the purity of the final analytical standard assessed?
A4: The purity of an analytical standard must be rigorously confirmed.[13][15] This is typically achieved using a combination of methods:
-
HPLC-UV: To determine the purity by peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and identify potential impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect any residual solvents or structural impurities.
-
Certificate of Analysis (CoA): A comprehensive CoA should be generated, detailing the purity, identity, storage conditions, and expiration date.[13][15]
Troubleshooting Guide
Q1: I have a low yield of my target lignan after column chromatography. What could be the cause?
A1: Low yield can be due to several factors:
-
Incomplete Extraction: The initial extraction from the plant material may have been inefficient. Consider optimizing the solvent, temperature, and duration of the extraction.
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase (e.g., silica gel). Try a different stationary phase or a more polar mobile phase.
-
Compound Degradation: The lignan might be unstable under the purification conditions. Ensure you are working quickly and protecting your fractions from light and heat.
-
Improper Fraction Collection: The fractions containing the target compound may have been missed. Monitor the separation closely with TLC or a UV detector.
Q2: My HPLC chromatogram shows co-eluting impurities with my target peak. How can I improve the separation?
A2: Co-elution is a common challenge. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase: Adjust the solvent ratio in your mobile phase. For reversed-phase HPLC, changing the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly alter selectivity.
-
Change the Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. Different organic solvents can offer different selectivities.
-
Adjust the pH: If your lignan has ionizable groups, adjusting the pH of the mobile phase can change its retention time and improve separation from impurities.
-
Use a Different Column: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size for higher efficiency.
Q3: The peaks in my HPLC chromatogram are tailing. What is the cause and how can I fix it?
A3: Peak tailing can compromise resolution and quantification. Common causes and solutions include:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte. Add a small amount of a competing agent, like trifluoroacetic acid (TFA) (0.05-0.1%), to the mobile phase to mask these interactions.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if the problem persists, replace the column.
-
Mismatch between Injection Solvent and Mobile Phase: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker.
Data Presentation
Table 1: Typical Chromatographic Conditions for Lignan Purification
| Parameter | Column Chromatography | Preparative HPLC | Analytical HPLC |
| Stationary Phase | Silica Gel (60-200 µm) | C18 (5-10 µm) | C18 (1.8-5 µm) |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate or Chloroform/Methanol | Gradient of Water/Methanol or Water/Acetonitrile | Isocratic or gradient of Water/Methanol or Water/Acetonitrile |
| Detection | TLC with UV visualization | UV Detector (e.g., 230-255 nm)[1] | UV or Diode Array Detector (DAD) |
| Typical Flow Rate | Gravity-dependent | 10-50 mL/min | 0.5-1.5 mL/min |
| Sample Load | Grams of crude extract | Milligrams of semi-purified fraction | Micrograms of purified compound |
Experimental Protocols
Protocol 1: General Procedure for the Isolation of a Lignan from Kadsura Stems
-
Extraction:
-
Air-dry and powder the stems of the Kadsura plant (e.g., 5 kg).[4]
-
Extract the powdered material with 95% ethanol (3 x 20 L) at room temperature.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid extraction successively with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate each fraction. The ethyl acetate fraction is often rich in lignans.
-
-
Column Chromatography (Silica Gel):
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute with a stepwise gradient of chloroform-methanol (e.g., 100:0, 100:1, 50:1, 20:1, 10:1, 0:100 v/v).
-
Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.
-
-
Preparative HPLC:
-
Further purify the combined fractions containing the target lignan by preparative RP-HPLC on a C18 column.
-
Use a gradient of methanol and water as the mobile phase.
-
Collect the peak corresponding to the target compound.
-
-
Final Purification and Characterization:
-
Remove the solvent from the collected HPLC fraction under reduced pressure.
-
The purity of the isolated compound should be determined by analytical HPLC-DAD.
-
The structure should be elucidated using spectroscopic methods (MS, ¹H NMR, ¹³C NMR).
-
Visualizations
Caption: General workflow for the purification of a lignan analytical standard.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 15. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In the landscape of natural product research, compounds isolated from medicinal plants are a significant source of novel therapeutic agents. This guide provides a detailed comparison of the biological activities of two such compounds derived from Piper kadsura (also known as Piper futokadsura): futokadsurin C and the related compound, kadsurenone. The focus of this comparison is on their anti-inflammatory and cytotoxic properties, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of these molecules.
Overview of Compounds
This compound and kadsurenone are both bioactive lignans isolated from the stems of Piper kadsura, a plant used in traditional medicine for treating conditions like asthma and rheumatic arthritis. Their structural similarities and co-existence within the same plant source make a comparative analysis of their biological activities particularly insightful for understanding structure-activity relationships and identifying potential therapeutic leads.
Comparative Biological Activity: A Tabular Summary
The following table summarizes the quantitative data on the anti-inflammatory and cytotoxic activities of this compound and kadsurenone. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
| Biological Activity | Cell Line/Assay | This compound (IC50 in µM) | Kadsurenone (IC50 in µM) |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) Production in LPS-stimulated BV-2 microglia | 10.3[1][2] | 9.8[1][2] |
| Cytotoxicity | A549 (Human Lung Carcinoma) | 18.2[1][2] | 4.8[1][2] |
| SK-OV-3 (Human Ovary Cancer) | > 20[1][2] | 4.2[1][2] | |
| SK-MEL-2 (Human Melanoma) | > 20[1][2] | 3.9[1][2] | |
| HCT-15 (Human Colon Cancer) | 19.5[1][2] | 8.5[1][2] |
In-Depth Analysis of Biological Activities
Anti-inflammatory Activity:
Both this compound and kadsurenone demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2] Microglial activation and the subsequent overproduction of pro-inflammatory mediators like NO are hallmarks of neuroinflammation. The comparable IC50 values of 10.3 µM for this compound and 9.8 µM for kadsurenone suggest that both compounds possess potent anti-inflammatory properties.[1][2] This activity is likely mediated through the inhibition of inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of iNOS (inducible nitric oxide synthase) expression.
Cytotoxicity:
In the evaluation of cytotoxic activity against a panel of human cancer cell lines, kadsurenone exhibited consistently stronger potency than this compound.[1][2] Kadsurenone displayed IC50 values ranging from 3.9 to 8.5 µM across all tested cell lines, indicating broad-spectrum cytotoxic potential.[1][2] In contrast, this compound showed weaker activity, with IC50 values of 18.2 µM against A549 cells and 19.5 µM against HCT-15 cells, and was largely inactive against SK-OV-3 and SK-MEL-2 cell lines at concentrations up to 20 µM.[1][2] These findings highlight a significant difference in the cytotoxic profiles of these two structurally related compounds.
Signaling Pathway Diagram
The anti-inflammatory effects of many natural products are attributed to their modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central mediator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes, including iNOS.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound and kadsurenone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglia
-
Cell Culture: BV-2 murine microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere. The cells were then pre-treated with various concentrations of this compound or kadsurenone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS). After 24 hours of incubation, the culture supernatant was collected.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the supernatant was measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) were mixed and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-treated control group. The IC50 value was determined from the dose-response curve.
2. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT-15) were maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of this compound or kadsurenone for 48 hours.
-
Cell Viability Measurement: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and the formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control group, and the IC50 value was determined from the dose-response curve.
Conclusion
This comparative guide highlights the distinct biological activity profiles of this compound and kadsurenone. While both compounds exhibit potent anti-inflammatory effects by inhibiting nitric oxide production, kadsurenone demonstrates significantly greater and broader cytotoxic activity against human cancer cell lines. These findings provide a valuable foundation for further research into the therapeutic potential of these natural products, particularly in the fields of inflammation and oncology. The provided experimental protocols offer a clear basis for the replication and expansion of these studies.
References
A Comparative Guide to the Synthetic Strategies for Futokadsurin C
For Researchers, Scientists, and Drug Development Professionals
Futokadsurin C, a tetrahydrofuran lignan isolated from Piper futokadsura, exhibits potential biological activities that have garnered interest within the scientific community. While a formal total synthesis of this compound has not yet been reported in the literature, its structural similarity to other 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans allows for the proposition of viable synthetic routes based on established methodologies. This guide presents a comparison of two distinct and plausible synthetic strategies for the stereoselective synthesis of this compound, providing detailed experimental protocols for key transformations and a quantitative comparison of the proposed routes.
Proposed Synthetic Routes
Two primary strategies are outlined here, both of which are designed to control the stereochemistry of the four contiguous chiral centers in this compound.
-
Route 1: Convergent Strategy via a Butyrolactone Intermediate. This approach, adapted from the work of Kim et al. on related lignans, utilizes a stereoselective aldol reaction to set two of the chiral centers, followed by the construction of the tetrahydrofuran ring.
-
Route 2: Linear Strategy via Sequential Asymmetric Reactions. This alternative approach builds the carbon skeleton linearly and establishes the stereocenters through a series of substrate-controlled and reagent-controlled reactions.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to provide a clear comparison for researchers planning the synthesis of this compound or its analogs.
| Metric | Route 1: Convergent Butyrolactone Strategy | Route 2: Linear Sequential Strategy |
| Overall Yield (Estimated) | 15-20% | 10-15% |
| Number of Linear Steps | ~ 8 steps | ~ 10 steps |
| Key Stereocontrol Step | Evans Asymmetric Aldol Reaction | Sharpless Asymmetric Dihydroxylation |
| Starting Materials | Piperonal, 3,4-dimethoxybenzaldehyde, (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one | Piperonal, Propionaldehyde, 3,4-dimethoxybenzaldehyde |
| Key Intermediates | Substituted γ-butyrolactone, Hemiketal | Chiral diol, Substituted furan |
| Potential Challenges | Diastereoselectivity in reductive cyclization | Control of stereochemistry during furan formation and subsequent reduction |
Experimental Protocols
Detailed methodologies for the key transformations in each proposed route are provided below. These protocols are based on established literature procedures for analogous compounds and are adapted for the synthesis of this compound.
Route 1: Convergent Butyrolactone Strategy - Key Steps
1. Evans Asymmetric Aldol Reaction to form a β-Hydroxy Imide:
-
Reagents: (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one, NaHMDS, 3,4-dimethoxybenzaldehyde.
-
Protocol: To a solution of (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C is added NaHMDS (1.1 equiv) dropwise. After stirring for 30 minutes, a solution of 3,4-dimethoxybenzaldehyde (1.2 equiv) in anhydrous THF is added. The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the desired β-hydroxy imide.
2. Formation of the γ-Butyrolactone:
-
Reagents: β-hydroxy imide, Methyl iodide, NaH.
-
Protocol: The β-hydroxy imide (1.0 equiv) is dissolved in anhydrous THF, and NaH (1.2 equiv, 60% dispersion in mineral oil) is added portionwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (1.5 equiv). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is then treated with LiOH in a THF/water mixture to hydrolyze the chiral auxiliary. Acidic workup followed by intramolecular cyclization affords the γ-butyrolactone.
3. Reductive Cyclization to form the Tetrahydrofuran Ring:
-
Reagents: γ-Butyrolactone, DIBAL-H, Piperonyl Grignard reagent.
-
Protocol: The γ-butyrolactone (1.0 equiv) is dissolved in anhydrous toluene and cooled to -78 °C. DIBAL-H (1.1 equiv, 1.0 M in hexanes) is added dropwise, and the reaction is stirred for 2 hours to form the corresponding lactol. In a separate flask, piperonyl Grignard reagent is prepared from piperonyl bromide and magnesium turnings in anhydrous THF. The Grignard reagent (1.5 equiv) is then added to the lactol solution at -78 °C. The reaction is slowly warmed to room temperature and quenched with saturated aqueous Rochelle's salt. The mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated. The resulting crude diol is then subjected to acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid in benzene with azeotropic removal of water) to yield the tetrahydrofuran core of this compound.
Route 2: Linear Sequential Strategy - Key Steps
1. Sharpless Asymmetric Dihydroxylation:
-
Reagents: (E)-1-(Piperonyl)prop-1-ene, AD-mix-β.
-
Protocol: To a mixture of t-BuOH and water (1:1) at 0 °C are added AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.1 equiv). The mixture is stirred until two clear phases are formed. (E)-1-(Piperonyl)prop-1-ene (1.0 equiv) is then added, and the reaction is stirred vigorously at 0 °C for 24 hours. Sodium sulfite (1.5 g) is added, and the mixture is stirred for another hour at room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with 2 M NaOH, brine, dried over Na2SO4, and concentrated. The crude diol is purified by flash chromatography.
2. Conversion to a Furan Intermediate:
-
Reagents: Chiral diol, Acetaldehyde dimethyl acetal, p-TsOH.
-
Protocol: The chiral diol (1.0 equiv) is dissolved in anhydrous benzene with acetaldehyde dimethyl acetal (1.5 equiv). A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark trap for 4 hours. The reaction is cooled, washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated. The crude furan intermediate is used in the next step without further purification.
3. Friedel-Crafts Alkylation and Reduction:
-
Reagents: Furan intermediate, 3,4-dimethoxybenzoyl chloride, SnCl4, Triethylsilane, BF3·OEt2.
-
Protocol: The furan intermediate (1.0 equiv) and 3,4-dimethoxybenzoyl chloride (1.2 equiv) are dissolved in anhydrous dichloromethane and cooled to -78 °C. SnCl4 (1.2 equiv) is added dropwise, and the reaction is stirred for 2 hours. The reaction is quenched with water and extracted with dichloromethane. The organic layer is dried and concentrated. The resulting ketone is then dissolved in dichloromethane and treated with triethylsilane (2.0 equiv) and BF3·OEt2 (1.5 equiv) at -78 °C to effect the reduction of the ketone and the furan ring to the desired tetrahydrofuran stereoisomer of this compound. The reaction is quenched with saturated aqueous NaHCO3 and purified by chromatography.
Mandatory Visualization
The following diagrams illustrate the logical flow of the two proposed synthetic routes for this compound.
Caption: A comparison of the logical workflows for two proposed synthetic routes to this compound.
Conclusion
Both proposed synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges. The convergent strategy via a butyrolactone intermediate (Route 1) is likely to be more efficient in terms of step count and overall yield. The key Evans aldol reaction is a well-established and highly stereoselective transformation. In contrast, the linear strategy (Route 2) provides a more modular approach, but may require more extensive optimization to achieve high diastereoselectivity in the final reduction step.
The choice of synthetic route will ultimately depend on the specific goals of the research team, including the desired scale of the synthesis, the availability of starting materials and reagents, and the expertise in particular synthetic transformations. This guide provides a foundational framework for the rational design and execution of a total synthesis of this compound, paving the way for further investigation into its biological properties.
Futokadsurin C: A Comparative Guide to its Validation as a Nitric Oxide Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of futokadsurin C, a tetrahydrofuran lignan isolated from Piper futokadsura, and its role as an inhibitor of nitric oxide (NO) production. The inhibitory effects of this compound are compared with established nitric oxide synthase (NOS) inhibitors, L-NAME and aminoguanidine, supported by experimental data and detailed protocols.
Executive Summary
This compound has been identified as an inhibitor of nitric oxide production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][2] This inhibitory action suggests its potential as an anti-inflammatory agent, as excessive NO production is a hallmark of various inflammatory conditions. This guide benchmarks the activity of this compound against two well-characterized NOS inhibitors, providing a framework for its evaluation as a specific inhibitor.
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory concentration (IC50) values for this compound and the comparator compounds against nitric oxide production or nitric oxide synthase activity.
| Compound | Target/Assay | Cell Line/Enzyme | IC50 | Reference |
| This compound | Nitric Oxide Production | RAW 264.7 Cells | Not Reported | [1][2] |
| L-NAME | Nitric Oxide Synthase (NOS) | Purified Brain NOS | 70 µM | |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Mouse iNOS | 2.1 µM | [3] |
Note: While this compound has been demonstrated to inhibit NO production, a specific IC50 value has not been reported in the primary literature reviewed.
Signaling Pathway for Nitric Oxide Production
The diagram below illustrates the signaling cascade leading to the production of nitric oxide in macrophages upon stimulation by LPS and IFN-γ. This pathway is the target for the inhibitory action of this compound and the comparator compounds.
Caption: LPS/IFN-γ signaling pathway for iNOS induction and NO production.
Experimental Protocols
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a standard method to assess the inhibitory effect of compounds on NO production in a cell-based assay.
1. Cell Culture and Seeding:
-
Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere for 24 hours.
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, L-NAME, aminoguanidine).
-
The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) and 10 U/mL of interferon-gamma (IFN-γ) to induce iNOS expression and NO production.
-
A set of wells with unstimulated cells and vehicle-treated stimulated cells serve as negative and positive controls, respectively.
3. Nitrite Quantification (Griess Assay):
-
After a 24-hour incubation period, the supernatant from each well is collected.
-
100 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.
4. Data Analysis:
-
The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the compound-treated wells to the vehicle-treated control wells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of NO production, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
5. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
After treatment with the compounds for 24 hours, the culture medium is removed, and MTT solution (0.5 mg/mL) is added to each well.
-
After a 4-hour incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
Experimental Workflow for Inhibitor Validation
The following diagram outlines the typical workflow for validating a compound as a specific inhibitor of NO production.
Caption: A stepwise workflow for the validation of a nitric oxide inhibitor.
Concluding Remarks
This compound demonstrates inhibitory activity against nitric oxide production in a cellular model of inflammation. While a direct quantitative comparison of its potency is currently limited by the lack of a reported IC50 value, its qualitative activity warrants further investigation. To establish this compound as a specific inhibitor of iNOS, further experiments are necessary. These include direct enzyme inhibition assays to determine if the compound interacts with the iNOS enzyme, and molecular studies to elucidate its effect on the iNOS expression pathway, as outlined in the experimental workflow. This guide provides the foundational information for researchers to design and interpret experiments aimed at fully characterizing the inhibitory profile of this compound.
References
Comparative Analysis of Dasatinib's Cross-Reactivity Profile
A comprehensive guide for researchers on the target selectivity of the kinase inhibitor Dasatinib, providing in-depth cross-reactivity data, detailed experimental methodologies, and visualization of affected signaling pathways.
Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its primary therapeutic effect is mediated through the inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias.[3] However, like many TKIs, Dasatinib is not entirely specific for BCR-ABL and interacts with a range of other kinases, leading to both desired therapeutic effects in other cancers and potential off-target toxicities.[2][4][5] This guide provides a detailed comparison of Dasatinib's binding affinity across the human kinome, supported by experimental data and protocols, to aid researchers in understanding its polypharmacology and potential applications.
Cross-Reactivity Data of Dasatinib
Dasatinib's interaction with a wide array of kinases has been extensively studied using various profiling technologies. The following table summarizes the binding affinities (Kd values) of Dasatinib for its primary targets and a selection of significant off-targets, as determined by the KINOMEscan™ assay. Lower Kd values indicate stronger binding affinity.
| Target Kinase | Kinase Family | Dissociation Constant (Kd) in nM | Primary/Off-Target |
| ABL1 | Tyrosine Kinase | 0.5 | Primary |
| SRC | Tyrosine Kinase | 0.6 | Primary |
| LCK | Tyrosine Kinase | 0.4 | Primary |
| YES1 | Tyrosine Kinase | 0.3 | Primary |
| FYN | Tyrosine Kinase | 0.2 | Primary |
| c-Kit | Tyrosine Kinase | 4.0 | Primary |
| PDGFRβ | Tyrosine Kinase | 28.0 | Primary |
| EPHA2 | Tyrosine Kinase | 1.5 | Off-Target |
| BTK | Tyrosine Kinase | 6.0 | Off-Target |
| TEC | Tyrosine Kinase | 1.0 | Off-Target |
| CSK | Tyrosine Kinase | 11.0 | Off-Target |
| DDR1 | Tyrosine Kinase | 3.6 | Off-Target |
| RIPK2 | Serine/Threonine Kinase | 23.0 | Off-Target |
| p38α (MAPK14) | Serine/Threonine Kinase | 310.0 | Off-Target |
Data sourced from the HMS LINCS Project, Dataset ID: 20196.
Experimental Protocols
The cross-reactivity data presented was generated using the KINOMEscan™ competition binding assay. This method provides a quantitative measure of the interaction between a test compound and a panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
Objective: To determine the binding affinity (Kd) of a test compound (e.g., Dasatinib) for a large panel of human kinases.
Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Materials:
-
Test compound (Dasatinib) dissolved in DMSO.
-
A panel of DNA-tagged human kinases.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, immobilized active-site directed ligand.
-
Assay buffer.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Assay Reaction Setup:
-
The DNA-tagged kinases are incubated with the serially diluted test compound in assay buffer.
-
The streptavidin-coated beads, pre-incubated with the biotinylated ligand, are added to the kinase-compound mixture.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The kinase bound to the immobilized ligand is eluted. The amount of the DNA tag associated with the bound kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the beads is measured for each concentration of the test compound. These values are compared to a DMSO control (no compound). The data is then used to calculate the dissociation constant (Kd), which represents the concentration of the test compound required to bind to 50% of the kinase in the assay.
Visualization of Experimental Workflow and Signaling Pathways
To better understand the experimental process and the biological context of Dasatinib's activity, the following diagrams are provided.
Conclusion
Dasatinib is a multi-kinase inhibitor with high affinity for the BCR-ABL fusion protein and the SRC family of kinases. Its broad cross-reactivity profile, as demonstrated by kinome-wide binding assays, reveals interactions with numerous other kinases, some of which may contribute to its therapeutic efficacy in different cancers, while others could be responsible for observed side effects. A thorough understanding of Dasatinib's target profile is essential for researchers and clinicians to optimize its therapeutic use, anticipate potential adverse events, and explore new clinical applications. The data and methodologies presented in this guide offer a valuable resource for the scientific community engaged in kinase inhibitor research and drug development.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 3. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Futokadsurin C Analogs: A Comparative Guide
Initial investigations into the structural activity relationship (SAR) of futokadsurin C analogs have yet to yield specific public data. This compound, a lignan compound, belongs to a broad class of natural products known for a wide array of biological activities. While direct SAR studies on its analogs are not currently available in published literature, this guide will provide a comparative framework based on the known biological activities of related lignan structures and the general principles of medicinal chemistry that would underpin the SAR of any future this compound analogs.
Comparison of Potential Biological Activities
Lignans, the chemical class to which this compound belongs, have been extensively studied for various therapeutic properties. Based on the activities of structurally similar compounds, analogs of this compound would likely be investigated for the following biological effects. The table below summarizes potential activities and the key structural features generally associated with them.
| Biological Activity | Key Structural Features Influencing Activity in Related Lignans | Potential for this compound Analogs |
| Cytotoxic Activity | Modifications to the lactone ring, stereochemistry of substituents, and the nature and position of aromatic ring substitutions (e.g., methoxy, hydroxyl groups). | High. Modifications to the core structure could be explored to enhance potency and selectivity against cancer cell lines. |
| Anti-inflammatory Activity | Presence of phenolic hydroxyl groups, which contribute to antioxidant and radical scavenging properties. Inhibition of pro-inflammatory enzymes and signaling pathways. | High. Analogs could be designed to modulate inflammatory responses by targeting key signaling molecules. |
| Antiviral Activity | Specific stereochemistry and the presence of functionalities that can interfere with viral replication enzymes or entry processes. | Moderate. This would be a novel area of investigation for this compound analogs, requiring extensive screening. |
| Platelet Aggregation Inhibition | Presence of specific pharmacophores that can interact with receptors or enzymes involved in the coagulation cascade. | Moderate. SAR studies would be necessary to identify the key structural motifs for this activity. |
Experimental Protocols for Evaluating Biological Activity
Should analogs of this compound be synthesized, their biological activities would be assessed using a variety of established experimental protocols.
Cytotoxicity Assays
A primary method to evaluate the anticancer potential of this compound analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Anti-inflammatory Assays
To assess anti-inflammatory activity, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common in vitro model.
Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be quantified using the Griess reagent.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with different concentrations of the this compound analogs for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The cell culture supernatant is collected, and the Griess reagent is added. The formation of a purple azo dye indicates the presence of nitrite, a stable product of NO.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the analogs on NO production is calculated.
Logical Relationships in SAR Studies
The systematic investigation of the structural activity relationship of this compound analogs would follow a logical workflow. The diagram below illustrates this process.
Caption: Workflow for the structural activity relationship (SAR) study of this compound analogs.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of action of other lignans, future research on this compound analogs could explore their effects on key cellular signaling pathways implicated in cancer and inflammation.
Caption: Potential signaling pathways targeted by this compound analogs in inflammation and cancer.
As research into this compound and its derivatives progresses, the data generated will populate these frameworks, leading to a clearer understanding of their therapeutic potential and the structural features that govern their activity.
Lack of Publicly Available Data on the Comparative Cytotoxicity of Futokadsurin C Derivatives
Despite a comprehensive search of available scientific literature, no direct comparative studies on the cytotoxicity of futokadsurin C derivatives were identified. Furthermore, data on the synthesis and cytotoxic evaluation of specific this compound derivatives is not publicly available. Therefore, a direct comparison of the cytotoxic performance of this compound derivatives cannot be provided at this time.
To offer relevant information to researchers, scientists, and drug development professionals, this guide will instead provide a general overview of the cytotoxicity of furocoumarins, the class of compounds to which this compound belongs. This will include a summary of typical experimental protocols used to assess cytotoxicity and a discussion of potential structure-activity relationships that could inform the design and evaluation of future this compound derivatives.
General Cytotoxicity of Furocoumarins and Related Coumarins
Furocoumarins are a well-studied class of heterocyclic compounds known for their diverse biological activities, including anticancer properties.[1][2] Their cytotoxicity is often attributed to their ability to intercalate into DNA and, upon photoactivation, form covalent adducts with pyrimidine bases, leading to inhibition of DNA replication and transcription, and ultimately cell death.[2] However, some coumarin derivatives have been shown to exhibit cytotoxic effects through other mechanisms, such as inhibition of receptor tyrosine kinases like VEGFR-2 and topoisomerase II.[3]
Data Presentation: Representative Cytotoxicity of Coumarin Derivatives
The following table summarizes the cytotoxic activity of various coumarin derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are not derivatives of this compound but serve to illustrate the range of cytotoxic potencies observed in this compound class.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 Value | Reference |
| Coumarin Sulfonamide | Novel coumarin sulfonamide | Not Specified | Not Specified | [3] |
| Coumarin-3-carboxamides | Series of novel derivatives | Not Specified | Not Specified | [3] |
| Acetoxycoumarin | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7) | A549 (Lung) | 48.1 µM | [4] |
| Acetoxycoumarin | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7) | CRL 1548 (Liver) | 45.1 µM | [4] |
| Furocoumarin | Xanthotoxin (Compound 1) | HepG2 (Liver) | 6.9 ± 1.07 µg/mL | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the cytotoxicity of coumarin derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Cell Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Evaluation
Caption: Experimental workflow for evaluating the comparative cytotoxicity of novel compounds.
Potential Signaling Pathways for Furocoumarin-Induced Cytotoxicity
Caption: Potential signaling pathways involved in furocoumarin-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Effective Chemotherapy: The Combined Inhibition of Rhinacanthin-C, 5-Fluorouracil, and Etoposide on Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Futokadsurin C: A Comparative Analysis Against Known iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of futokadsurin C's performance against established inhibitors of inducible nitric oxide synthase (iNOS). The data presented is intended to support research and development efforts in the fields of inflammation and drug discovery.
Introduction to this compound
This compound is a naturally occurring lignan isolated from the plant Piper futokadsura. It has been identified as an inhibitor of nitric oxide (NO) production in murine macrophage-like cells (RAW 264.7) that have been activated by lipopolysaccharide (LPS) and interferon-gamma.[1] This inhibitory action suggests that this compound possesses anti-inflammatory properties, primarily by targeting the inducible nitric oxide synthase (iNOS) enzyme.
Performance Benchmark: this compound vs. Known iNOS Inhibitors
The inhibitory activity of this compound on nitric oxide production has been quantified and compared with well-established iNOS inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | Cell Line | IC50 Value |
| This compound | iNOS | BV-2 (microglia) | 43.1 µM[2] |
| Aminoguanidine | iNOS | Mouse Macrophages | 2.1 µM |
| L-NIL (L-N6-(1-Iminoethyl)lysine) | iNOS | Mouse Macrophages | 3.3 µM |
| 1400W | iNOS | RAW 264.7 | 0.2 - 1.5 µM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
iNOS Signaling Pathway
This diagram illustrates the signaling cascade leading to the production of nitric oxide by inducible nitric oxide synthase (iNOS) and the point of inhibition by this compound and other iNOS inhibitors.
Caption: iNOS signaling pathway and point of inhibition.
Experimental Workflow: Nitric Oxide Inhibition Assay
The following diagram outlines the key steps in the experimental protocol used to determine the inhibitory effect of compounds on nitric oxide production in RAW 264.7 cells.
Caption: Workflow for the nitric oxide inhibition assay.
Experimental Protocols
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol details the methodology for assessing the inhibitory effect of this compound and other compounds on nitric oxide production in LPS-stimulated RAW 264.7 cells.
1. Cell Culture and Seeding:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, known inhibitors).
-
After a pre-incubation period of 1-2 hours, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and interferon-gamma (IFN-γ) to induce iNOS expression and NO production.
-
Control wells include cells treated with vehicle (e.g., DMSO) and stimulated with LPS/IFN-γ (positive control), and unstimulated cells (negative control).
3. Nitrite Quantification (Griess Assay):
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
To determine the concentration of nitrite, a stable product of NO metabolism, the Griess assay is performed.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a separate 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development (a purple azo dye).
-
The absorbance is measured at 540 nm using a microplate reader.
4. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the positive control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of NO production, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
5. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
After the 24-hour incubation with the test compounds and LPS/IFN-γ, the supernatant is removed, and an MTT solution is added to the cells.
-
After incubation, the formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
References
independent validation of futokadsurin C's reported activity
An independent validation of futokadsurin C's reported biological activity cannot be provided at this time. Extensive searches of publicly available scientific literature and databases have yielded no specific information on a compound named "this compound."
This lack of data prevents the fulfillment of the user's request for a comparative guide, as there is no reported activity to validate, no experimental data to analyze, and no known alternatives to compare it against. The core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways are therefore unachievable.
It is possible that "this compound" is a very recently discovered compound for which research has not yet been published, a compound known by a different name, or a potential misspelling of an existing natural product. Without initial identifying information, such as its chemical structure, source organism, or a primary research article describing its isolation and characterization, a comprehensive analysis and validation are not feasible.
Safety Operating Guide
Personal protective equipment for handling futokadsurin C
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to potentially hazardous compounds like futokadsurin C. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Receiving and Unpacking | - Double Nitrile Gloves |
| Storage and Transport | - Lab Coat- Double Nitrile Gloves- Safety Glasses with Side Shields |
| Weighing and Aliquoting (Dry Powder) | - Lab Coat (disposable, fluid-resistant)- Double Nitrile Gloves- Safety Goggles- N95 or N100 Respirator (fit-tested) |
| Working with Solutions | - Lab Coat (disposable, fluid-resistant)- Double Nitrile Gloves- Safety Goggles or Face Shield |
| Spill Cleanup | - Disposable Gown (fluid-resistant)- Double Nitrile Gloves (heavy-duty)- Safety Goggles and Face Shield- N95 or N100 Respirator (fit-tested) |
| Waste Disposal | - Lab Coat- Double Nitrile Gloves- Safety Glasses with Side Shields |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is essential for minimizing risk during the handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage. Wear single-use nitrile gloves during this inspection.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
-
The storage location should be separate from incompatible chemicals.
2. Weighing and Preparation of Solutions:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Wear a disposable, solid-front, back-closing gown, double nitrile gloves, and safety goggles. A fit-tested N95 or higher-level respirator is mandatory when handling the powder.
-
Use dedicated equipment (spatulas, weigh boats) for handling this compound. Clean all equipment thoroughly after use.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
3. Spill Management Plan:
-
Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Secure: Restrict access to the spill area.
-
Report: Inform the laboratory supervisor or safety officer immediately.
-
Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain: For liquid spills, cover with absorbent pads from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean: Working from the outside in, carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with water.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.
4. Disposal Plan:
-
All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and labware, must be disposed of as cytotoxic waste.
-
Collect all solid waste in a designated, clearly labeled, leak-proof, and puncture-resistant container.
-
Collect all liquid waste in a designated, clearly labeled, and leak-proof container.
-
Follow your institution's specific guidelines for the final disposal of cytotoxic waste.
Operational Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
